SCR-1481B1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKZXWUASKHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClF2N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: SCR-1481B1 (Metatinib Anhydrous)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib anhydrous, is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By dual-targeting these key oncogenic pathways, this compound demonstrates significant potential in the treatment of a range of solid tumors. This document provides a comprehensive overview of the chemical structure, mechanism of action, available preclinical and clinical data, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical properties are summarized in the table below.
| Property | Value |
| Synonyms | Metatinib anhydrous, c-Met inhibitor 2 |
| CAS Number | 1174161-86-4 |
| Molecular Formula | C₃₂H₄₀ClF₂N₆O₁₃P |
| Molecular Weight | 821.12 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
A 2D representation of the chemical structure of this compound is shown in Figure 1.
Figure 1: Chemical Structure of this compound (Metatinib anhydrous).
Mechanism of Action
This compound exerts its anti-tumor activity by simultaneously inhibiting the signaling pathways driven by c-Met and VEGFR2.[1] Both of these receptor tyrosine kinases play crucial roles in tumor growth, proliferation, survival, angiogenesis, and metastasis.
c-Met Inhibition
The c-Met receptor, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are integral to cell growth, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors.
VEGFR2 Inhibition
VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF-A. The binding of VEGF-A to VEGFR2 stimulates the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR2, this compound disrupts this critical process of tumor angiogenesis.
Signaling Pathways
The dual inhibitory action of this compound on c-Met and VEGFR2 pathways is depicted in the following diagrams.
Caption: this compound inhibits c-Met and VEGFR2 signaling.
Quantitative Data
Clinical Trial Data (Phase I)
A Phase I clinical trial of Metatinib tromethamine tablets was conducted in patients with advanced refractory solid tumors. The study evaluated the safety, efficacy, and pharmacokinetics of the drug.[2][3]
Table 1: Efficacy of Metatinib in Advanced Solid Tumors (Phase I) [2][3]
| Endpoint | Value |
| Objective Response Rate (ORR) | 11.1% |
| Disease Control Rate (DCR) | 61.1% |
| Median Progression-Free Survival (PFS) | 2.75 months |
Table 2: Common Treatment-Related Adverse Events (TRAEs) (Phase I) [2][3]
| Adverse Event | Frequency |
| Skin Toxicity | 50% |
| Diarrhea | 33.3% |
| Liver Dysfunction | 27.8% |
Experimental Protocols
Phase I Clinical Trial Protocol
The following provides a summary of the methodology used in the Phase I clinical trial of Metatinib.[2][3][4]
Caption: Phase I Clinical Trial Workflow for Metatinib.
Detailed Methodology:
-
Study Design: A standard 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD).[4]
-
Patient Population: Eligible patients had advanced solid tumors that were refractory to standard therapies.[2][3]
-
Dosing Regimen: Patients received a single oral dose of metatinib on day 1, followed by a 2-day washout period. Subsequently, they received once-daily oral doses for 25 consecutive days (days 4-28).[4]
-
Dose Levels: The study started at a dose of 25 mg/day and escalated to 800 mg/day.[4]
-
Primary Endpoints: The primary endpoints were the determination of the MTD and assessment of the safety profile of metatinib.[2][3]
-
Secondary Endpoints: Secondary endpoints included evaluation of the pharmacokinetic (PK) profile and preliminary assessment of anti-tumor efficacy.[2][3]
-
Efficacy Evaluation: Tumor response was assessed according to RECIST criteria.[5]
Conclusion
This compound (Metatinib anhydrous) is a promising dual inhibitor of c-Met and VEGFR2 with demonstrated anti-tumor activity in a Phase I clinical trial. Its mechanism of action, targeting two critical pathways in cancer progression, suggests its potential for broad applicability in oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
SCR-1481B1: A Dual Inhibitor of c-Met and VEGFR2 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib, is an orally available, small-molecule tyrosine kinase inhibitor that targets both the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] Aberrant signaling through these pathways is a crucial driver in the proliferation, survival, invasion, and angiogenesis of various solid tumors. This guide provides a comprehensive overview of the preclinical rationale, mechanism of action, and available clinical data for this compound, intended for professionals in the field of oncology research and drug development.
Introduction: The Rationale for Dual c-Met and VEGFR2 Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in normal cellular functions, including embryonic development and tissue repair.[3] However, dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is implicated in the pathogenesis and progression of numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[3][4][5] Activation of c-Met triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, motility, and invasion.[3][6]
Concurrently, the VEGF/VEGFR2 signaling pathway is a central regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7][8] Tumor cells secrete VEGF-A, which binds to VEGFR2 on endothelial cells, stimulating their proliferation, migration, and survival.[9][10] Given the critical and often complementary roles of c-Met and VEGFR2 in tumor progression, a therapeutic strategy involving the dual inhibition of both receptors presents a compelling approach to simultaneously target cancer cell proliferation and the tumor's blood supply.
Mechanism of Action of this compound
Inhibition of the c-Met Signaling Pathway
By inhibiting c-Met, this compound is expected to attenuate the signaling cascades responsible for tumor cell growth and invasion. The diagram below illustrates the key components of the c-Met pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. c-MET [stage.abbviescience.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. biorbyt.com [biorbyt.com]
- 8. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. targetmol.cn [targetmol.cn]
SCR-1481B1 (Metatinib): A Technical Guide on Its Structure-Activity Relationship and Multi-Targeted Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting multiple key signaling pathways implicated in cancer progression and inflammatory diseases.[1][2][3] Initially identified as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), its mechanism of action has been more recently expanded to include the inhibition of Gasdermin D (GSDMD) oligomerization, a critical step in pyroptosis.[1][3][4] This multi-targeted profile makes this compound a compound of significant interest for further investigation in oncology and immunology. This technical guide provides an in-depth overview of the available structure-activity relationship (SAR) information, mechanisms of action, and relevant experimental methodologies for this compound.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship of a compound is fundamental to understanding how its chemical structure relates to its biological activity. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This is typically achieved by synthesizing and testing a series of analogs where specific parts of the molecule are systematically modified.
Currently, detailed quantitative SAR data for this compound and its analogs are not extensively available in the public domain. While the compound is known to be a potent inhibitor of its targets, specific data tables correlating structural modifications with changes in inhibitory concentrations (IC50) against c-Met, VEGFR, and GSDMD have not been published in the reviewed literature. The primary reference to its discovery and initial characterization is often a patent (WO 2009094417 A1), which may contain more detailed SAR, but this information is not readily accessible in public databases.[1]
Biological Targets and Mechanism of Action
This compound exerts its biological effects by inhibiting at least three distinct protein targets: c-Met, VEGFR, and Gasdermin D.
c-Met Inhibition
c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, migration, and invasion. Aberrant c-Met activation is a known driver in many human cancers. This compound acts as an inhibitor of c-Met, likely by competing with ATP for binding to the kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.
VEGFR Inhibition
Vascular Endothelial Growth Factor Receptors are key regulators of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. This compound inhibits VEGFR, with a particular emphasis on VEGFR1 and VEGFR2 in some sources, thereby impeding the pro-angiogenic signals mediated by VEGF.[2][3] This inhibition helps to starve tumors of the blood supply necessary for their growth and dissemination.
Gasdermin D (GSDMD) Inhibition
More recent research has uncovered a novel mechanism of action for this compound as an inhibitor of pyroptosis.[4] Pyroptosis is a form of programmed cell death characterized by cell swelling and the release of pro-inflammatory cytokines. A key step in this process is the formation of pores in the cell membrane by the N-terminal fragment of Gasdermin D (GSDMD-NT). This compound has been shown to inhibit the oligomerization of GSDMD-NT in a dose-dependent manner, thereby preventing pore formation and subsequent cell death and inflammation.[4] This activity is mediated by directly targeting key residues at the oligomerization interface of the GSDMD-NT fragment.[4]
Quantitative Data Summary
While comprehensive SAR tables are unavailable, the following table summarizes the known targets of this compound.
| Target | Target Class | Known Effect | Quantitative Data |
| c-Met (HGFR) | Receptor Tyrosine Kinase | Inhibition | Specific IC50 not publicly available |
| VEGFR | Receptor Tyrosine Kinase | Inhibition | Specific IC50 not publicly available |
| Gasdermin D (GSDMD) | Pore-forming Protein | Inhibition of oligomerization | Specific IC50 not publicly available |
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway, which is inhibited by this compound. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways such as RAS-MAPK (proliferation) and PI3K-Akt (survival).
VEGFR Signaling Pathway
The diagram below outlines the VEGFR signaling pathway, another target of this compound. VEGF binding to its receptor (VEGFR) on endothelial cells triggers a signaling cascade involving PLCγ and PI3K, leading to cell proliferation, migration, and increased vascular permeability, all of which are critical for angiogenesis.
Gasdermin D (GSDMD) Mediated Pyroptosis Pathway
The following diagram depicts the canonical pyroptosis pathway. Inflammasome activation leads to the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then cleaves GSDMD, releasing the N-terminal fragment (GSDMD-NT) which oligomerizes to form pores in the cell membrane. This compound inhibits this oligomerization step.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not publicly available. However, the following sections describe general methodologies for key assays relevant to its known targets.
General Protocol for a c-Met/VEGFR Kinase Assay (In Vitro)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound like this compound.
-
Materials:
-
Recombinant human c-Met or VEGFR kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP.
-
A suitable substrate (e.g., a synthetic peptide or a protein like Poly(Glu, Tyr) 4:1).
-
This compound stock solution (typically in DMSO).
-
96-well or 384-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
Add the kinase, substrate, and diluted inhibitor to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase reaction.
-
Record the luminescence signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
General Protocol for a GSDMD Oligomerization Inhibition Assay (Cell-based)
This protocol outlines a general method to assess the inhibition of GSDMD oligomerization in a cellular context.
-
Materials:
-
A suitable cell line that expresses GSDMD (e.g., macrophages or a GSDMD-overexpressing cell line).
-
Cell culture medium and supplements.
-
An agent to induce pyroptosis (e.g., nigericin (B1684572) for NLRP3 inflammasome activation).
-
This compound stock solution.
-
Lysis buffer.
-
Reagents for Western blotting (antibodies against GSDMD).
-
Reagents for lactate (B86563) dehydrogenase (LDH) release assay (to measure cell lysis).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Induce pyroptosis by adding the stimulating agent (e.g., nigericin).
-
Incubate for the required time to induce GSDMD cleavage and pore formation.
-
To measure cell lysis: Collect the cell culture supernatant and measure LDH release using a commercial kit.
-
To assess GSDMD oligomerization:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Separate the protein lysates using native-PAGE (to preserve protein complexes) or by cross-linking followed by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes GSDMD.
-
The presence of high molecular weight bands corresponding to GSDMD oligomers would indicate oligomerization. A reduction in these bands in the presence of this compound would indicate inhibition.
-
-
Conclusion
This compound (Metatinib) is a compelling multi-targeted inhibitor with demonstrated activity against c-Met, VEGFR, and Gasdermin D. Its ability to simultaneously target key pathways in cancer progression (angiogenesis, proliferation, invasion) and inflammation (pyroptosis) suggests a broad therapeutic potential. While detailed structure-activity relationship data and specific experimental protocols are not widely available, the established mechanisms of action provide a strong rationale for its continued investigation. Future studies focusing on the detailed SAR, in vivo efficacy in various disease models, and pharmacokinetic/pharmacodynamic profiling will be crucial in fully elucidating the therapeutic promise of this compound.
References
In-Depth Technical Guide: Downstream Signaling Pathways Affected by SCR-1481B1 (Metatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By inhibiting these key regulators of cellular signaling, Metatinib disrupts a cascade of downstream pathways integral to tumor cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by blocking the autophosphorylation and activation of c-Met and VEGFR2. This inhibition subsequently abrogates the activation of several critical downstream signaling cascades.
c-Met Signaling Axis
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates multiple intracellular signaling pathways. Inhibition of c-Met by this compound is expected to attenuate these downstream effects, which are crucial for tumorigenesis and metastasis. The primary pathways affected include:
-
RAS/MAPK Pathway: This pathway is a central regulator of cell proliferation. c-Met activation leads to the recruitment of adaptor proteins like GRB2, which in turn activate RAS and the downstream kinase cascade (RAF-MEK-ERK). Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Activated c-Met recruits and activates phosphatidylinositol 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of Akt. Akt, in turn, phosphorylates a variety of substrates that promote cell survival by inhibiting apoptosis.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by c-Met, promotes gene expression involved in cell proliferation, survival, and angiogenesis.
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) activation by c-Met leads to the generation of second messengers that can influence cell motility and invasion.
VEGFR2 Signaling Axis
VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF-A. By inhibiting VEGFR2, this compound disrupts the formation of new blood vessels, a process essential for tumor growth and metastasis. Key downstream pathways include:
-
PLCγ-PKC-MAPK Pathway: Similar to the c-Met pathway, VEGFR2 activation can stimulate the MAPK cascade via PLCγ and Protein Kinase C (PKC), promoting endothelial cell proliferation.
-
PI3K/Akt Pathway: VEGFR2 activation is a potent stimulator of the PI3K/Akt pathway in endothelial cells, which is crucial for their survival and migration.
-
eNOS Pathway: Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key mediator of vascular permeability.
-
FAK/p38 MAPK Pathway: Focal Adhesion Kinase (FAK) and p38 MAPK are involved in regulating endothelial cell migration and the remodeling of the cytoskeleton.
Quantitative Data on Downstream Pathway Inhibition
While specific quantitative data for the downstream effects of this compound (Metatinib) are not extensively available in the public domain, data from studies on similar c-Met inhibitors, such as SU11274, provide valuable insights into the expected quantitative impact on signaling pathways.
| Target Pathway Component | Inhibitor | Cell Line | Concentration | % Inhibition of Phosphorylation | Reference |
| p-c-Met | SU11274 | ES2 | 5 µM | ~100% | [2] |
| p-Akt | SU11274 | ES2 | 5 µM | Significant decrease | [2] |
| p-ERK | SU11274 | ES2 | 5 µM | Significant decrease | [2] |
| p-MAPK | SU11274 | SNU-449 | Not Specified | Significant decrease | [3] |
Note: The table above presents data for a similar c-Met inhibitor to illustrate the expected effects of this compound. Further preclinical studies on Metatinib are needed to generate specific quantitative data.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the effects of this compound on downstream signaling pathways.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to quantify the changes in phosphorylation of key downstream signaling proteins (e.g., Akt, ERK) in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate tumor cells (e.g., ES2 ovarian cancer cells) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., HGF or VEGF) for 15-30 minutes to induce pathway activation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of c-Met and VEGFR2.
-
Assay Setup:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP, and a generic or specific peptide substrate for the kinase.
-
Add the recombinant c-Met or VEGFR2 kinase to the reaction buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining in the reaction. Lower ATP levels indicate higher kinase activity.
-
ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT or MTS Assay)
This assay assesses the effect of this compound on the proliferation and viability of tumor cells.
-
Cell Plating and Treatment:
-
Seed tumor cells in a 96-well plate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
-
MTT/MTS Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. Living cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
-
Solubilization and Absorbance Reading:
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the GI50 value (the concentration of the drug that causes 50% growth inhibition) by plotting the cell viability against the drug concentration.
-
Conclusion
This compound (Metatinib) is a dual inhibitor of c-Met and VEGFR2, two critical receptor tyrosine kinases that drive tumor progression and angiogenesis. By targeting these receptors, this compound effectively disrupts multiple downstream signaling pathways, including the RAS/MAPK and PI3K/Akt cascades, leading to reduced cell proliferation, survival, and angiogenesis. The comprehensive data, diagrams, and protocols provided in this guide offer a detailed framework for understanding and further investigating the mechanism of action of this promising anti-cancer agent. Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
In-Depth Technical Guide: SCR-1481B1 Target Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib, is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. This document provides a comprehensive technical overview of the target binding affinity and kinetics of this compound, with a primary focus on its interactions with c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2). The data presented herein is critical for understanding the mechanism of action of this compound and for guiding further preclinical and clinical development.
Introduction
The dysregulation of signaling pathways driven by receptor tyrosine kinases is a hallmark of many cancers. c-Met and VEGFR2 are key players in tumor growth, proliferation, angiogenesis, and metastasis. This compound has been developed as a dual inhibitor of these pathways, offering a promising therapeutic strategy for a range of solid tumors. A thorough understanding of its binding characteristics to these primary targets is fundamental to its pharmacological profiling.
Target Binding Affinity and Kinetics
The binding affinity and kinetics of this compound have been characterized using biochemical assays. The active component of this compound, BMS-794833, has demonstrated potent, ATP-competitive inhibition of both c-Met and VEGFR2 kinases.
Quantitative Data Summary
The following table summarizes the key quantitative data for the binding affinity of BMS-794833, the active moiety of this compound, to its primary kinase targets.
| Target | Parameter | Value (nM) |
| c-Met | IC50 | 1.7[1] |
| VEGFR2 | IC50 | 15[1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.
Experimental Protocols
The determination of the inhibitory activity of this compound against c-Met and VEGFR2 is performed using established biochemical kinase assays. While the specific protocols for this compound are detailed in patent literature[2], this section outlines the general principles and methodologies typically employed in such assays.
General Kinase Inhibition Assay Principle
The inhibitory potential of this compound is assessed by its ability to block the phosphorylation of a substrate by the target kinase (c-Met or VEGFR2). The assay measures the amount of product formed, typically ADP or a phosphorylated substrate, in the presence of varying concentrations of the inhibitor.
Figure 1: General workflow for a kinase inhibition assay.
c-Met and VEGFR2 Kinase Assay Protocol (Exemplary)
The following is a representative protocol for determining the IC50 value of an inhibitor for c-Met or VEGFR2.
Materials:
-
Recombinant human c-Met or VEGFR2 kinase domain
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Specific peptide or protein substrate
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase reaction buffer.
-
Reaction Setup: The kinase, substrate, and this compound at various concentrations are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of ADP produced or the amount of phosphorylated substrate. The signal (luminescence, fluorescence, etc.) is measured using a microplate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades activated by c-Met and VEGFR2.
c-Met Signaling Pathway
Binding of Hepatocyte Growth Factor (HGF) to c-Met leads to receptor dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility.
Figure 2: Simplified c-Met signaling pathway and the inhibitory action of this compound.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 on endothelial cells triggers a signaling cascade that is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Figure 3: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent dual inhibitor of c-Met and VEGFR2 with low nanomolar IC50 values. Its mechanism of action as an ATP-competitive inhibitor of these key oncogenic drivers provides a strong rationale for its clinical development in cancers where these pathways are dysregulated. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors.
References
In-Depth Technical Guide: SCR-1481B1 (Metatinib Anhydrous)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
SCR-1481B1, also known as Metatinib anhydrous, is a potent, small-molecule dual inhibitor of the c-Met (mesenchymal-epithelial transition factor) and VEGFR (vascular endothelial growth factor receptor) tyrosine kinases. Its coordinated inhibition of these two key signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis, makes it a compound of significant interest in oncology research.
| Parameter | Value | Source |
| CAS Number | 1174161-86-4 | [1] |
| Molecular Weight | 821.12 g/mol | [1] |
| Molecular Formula | C32H40ClF2N6O13P | [1] |
Mechanism of Action & In Vitro Potency
This compound functions as an ATP-competitive inhibitor of both c-Met and VEGFR2.[2][3] By binding to the ATP-binding pocket of these receptor tyrosine kinases, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This dual inhibition leads to a synergistic anti-tumor effect by simultaneously targeting cancer cell proliferation and the formation of new blood vessels that supply tumors.
The inhibitory activity of this compound has been quantified in various in vitro assays:
| Target | IC50 Value | Cell Line | Assay Type | Source |
| c-Met | 1.7 nM | - | Kinase Assay | [2][3][4] |
| VEGFR2 | 15 nM | - | Kinase Assay | [2][3][4] |
| GTL-16 Cells | 39 nM | GTL-16 (gastric carcinoma) | Cell Proliferation (MTS) | [2][4] |
Signaling Pathway Inhibition
This compound's therapeutic potential stems from its ability to disrupt key signaling pathways essential for tumor progression.
References
Preclinical Pharmacology of SCR-1481B1 (Metatinib): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCR-1481B1, also known as Metatinib, is a potent, orally bioavailable small molecule inhibitor targeting both the c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases. Dual inhibition of these pathways offers a promising strategy in oncology by concurrently targeting tumor cell proliferation, survival, migration, invasion, and tumor-associated angiogenesis. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The information presented is compiled from publicly available data, primarily referencing the foundational patent WO 2009094417 A1 and subsequent clinical trial publications.
Introduction
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a critical role in the development and progression of many human cancers. Aberrant c-Met signaling, through gene amplification, mutation, or overexpression, is associated with poor prognosis and resistance to conventional therapies. Similarly, the VEGFR2 signaling pathway is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound was developed to simultaneously block these two critical oncogenic pathways, thereby providing a multi-faceted approach to cancer treatment.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both c-Met and VEGFR2. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades.
Signaling Pathways
The inhibition of c-Met and VEGFR2 by this compound disrupts multiple downstream signaling pathways crucial for tumor progression.
In Vitro Pharmacology
Enzyme Inhibition Assays
No specific quantitative data for the enzymatic inhibition of c-Met and VEGFR2 by this compound is publicly available in the referenced materials. However, the patent WO 2009094417 A1 describes the general methodology used for such determinations.
Experimental Protocol: General Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Reagents: Recombinant human c-Met or VEGFR2 kinase domain, biotinylated peptide substrate, ATP, and an anti-phosphopeptide antibody labeled with a fluorescent donor (e.g., Europium cryptate) and streptavidin-XL665 as the acceptor.
-
Procedure:
-
The kinase, peptide substrate, and this compound (at varying concentrations) are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (anti-phosphopeptide antibody and streptavidin-XL665) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence intensities of the acceptor and donor is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays
While the patent mentions the use of cell-based assays, specific quantitative data on the anti-proliferative effects of this compound in various cancer cell lines are not provided in the publicly accessible documents.
Experimental Protocol: General Cell Proliferation Assay (e.g., MTS Assay)
-
Cell Lines: A panel of human cancer cell lines with varying levels of c-Met and VEGFR2 expression and activation.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours).
-
A solution containing a tetrazolium compound (e.g., MTS) and an electron coupling reagent is added to each well.
-
Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium compound into a colored formazan (B1609692) product by viable cells.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC50 values are determined using non-linear regression analysis.
Methodological & Application
Application Notes and Protocols for SCR-1481B1 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1] Both c-MET and VEGFR2 are receptor tyrosine kinases that play crucial roles in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[2] Dysregulation of these signaling pathways is implicated in the progression of numerous human cancers, making dual inhibition a promising therapeutic strategy. Preclinical evaluation of this compound in a robust in vivo xenograft model is a critical step in its development as a potential anti-cancer therapeutic.
This document provides a detailed protocol for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound. It includes procedures for cell line selection, animal handling, tumor implantation, drug administration, and endpoint analysis.
Signaling Pathways of Interest
This compound exerts its anti-tumor effects by inhibiting the c-MET and VEGFR2 signaling pathways. Understanding these pathways is essential for interpreting experimental outcomes.
References
Application Notes and Protocols for SCR-1481B1: A Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing SCR-1481B1 in cell-based proliferation assays. It is critical to note that This compound, also known as Metatinib, is a potent small molecule inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) , not a cell line. This document outlines the principles and detailed protocols for assessing the anti-proliferative activity of this compound on cancer cell lines expressing its targets.
The c-Met and VEGFR signaling pathways are crucial drivers of cell proliferation, survival, migration, and angiogenesis in many cancers.[1][2][3] Overexpression or aberrant activation of these receptor tyrosine kinases is common in various malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[4][5][6] Therefore, inhibitors like this compound are valuable tools in cancer research and drug development.
This guide will focus on the use of the human non-small cell lung cancer cell line NCI-H441 as an exemplary model, given its documented high expression of c-Met.[7] The principles and protocols described herein can be adapted for other suitable cell lines with high c-Met or VEGFR expression.
Recommended Cell Lines for this compound Testing
The selection of an appropriate cell line is paramount for a successful study. Below is a table of suggested cancer cell lines with documented high expression of c-Met or VEGFR.
| Cell Line | Cancer Type | Target Expression | Notes |
| NCI-H441 | Non-Small Cell Lung Cancer | High c-Met | Well-characterized for c-Met inhibitor studies.[7] |
| A549 | Non-Small Cell Lung Cancer | Low c-Met, VEGFR | Often used as a negative or low-expression control.[7] |
| AsPC-1 | Pancreatic Cancer | VEGFR2 | Suitable for investigating VEGFR inhibition.[3] |
| CAKI-1 | Kidney Cancer | VEGFR-1 | A model for studying PlGF/VEGFR-1 signaling.[8] |
| MDA-MB-231 | Breast Cancer | VEGFR-1, Neuropilin-1 | A model for triple-negative breast cancer.[9][10] |
Signaling Pathways Overview
This compound exerts its anti-proliferative effects by inhibiting the c-Met and VEGFR signaling cascades. Understanding these pathways is essential for interpreting experimental results.
c-Met Signaling Pathway
Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-Met receptor. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers several key pathways, including the RAS/MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and motility.[1][2]
Figure 1: Simplified c-Met Signaling Pathway
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binds to its receptors (VEGFRs) on the cell surface, leading to receptor dimerization and activation of the intrinsic tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival, key processes in angiogenesis.[11][12] In some cancer cells, autocrine VEGF/VEGFR signaling can also directly promote proliferation.[3][10]
Figure 2: Simplified VEGFR Signaling Pathway
Experimental Protocols
Two common and robust methods for assessing cell proliferation are the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which quantifies DNA synthesis.
General Experimental Workflow
The overall process for testing the effect of this compound on cell proliferation follows a standardized workflow.
Figure 3: General Experimental Workflow
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[13][14] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
NCI-H441 cells (or other suitable cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count NCI-H441 cells.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.[14]
-
Protocol 2: BrdU Cell Proliferation Assay
This assay is based on the incorporation of the pyrimidine (B1678525) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.[15][16] Incorporated BrdU is then detected with a specific anti-BrdU antibody.
Materials:
-
NCI-H441 cells
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (in DMSO)
-
BrdU Labeling Reagent (e.g., 10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[18]
-
-
Detection:
-
Remove the fixing solution and wash the wells twice with Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Remove the antibody solution and wash the wells three times with Wash Buffer.
-
-
Substrate Addition:
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of Stop Solution to stop the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm (for HRP/TMB) or the appropriate fluorescence wavelength.
-
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format. The primary output of these assays is often the IC50 value, which is the concentration of an inhibitor that causes a 50% reduction in cell proliferation.[19][20]
Example Data Table: MTT Assay Results
The following table presents example data from an MTT assay on NCI-H441 cells treated with this compound for 48 hours.
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.22 ± 0.07 | 97.6% |
| 0.1 | 1.10 ± 0.06 | 88.0% |
| 1 | 0.65 ± 0.05 | 52.0% |
| 10 | 0.20 ± 0.03 | 16.0% |
| 100 | 0.15 ± 0.02 | 12.0% |
Example Data Table: BrdU Assay Results
This table shows example data from a BrdU assay on NCI-H441 cells treated with this compound for 48 hours.
| This compound (µM) | Absorbance (450 nm) | % Proliferation |
| 0 (Vehicle) | 1.50 ± 0.10 | 100% |
| 0.01 | 1.45 ± 0.09 | 96.7% |
| 0.1 | 1.28 ± 0.08 | 85.3% |
| 1 | 0.78 ± 0.06 | 52.0% |
| 10 | 0.25 ± 0.04 | 16.7% |
| 100 | 0.18 ± 0.03 | 12.0% |
IC50 Determination
The IC50 value is calculated by plotting the percentage of inhibition (or viability) against the log concentration of this compound and fitting the data to a non-linear regression curve (sigmoidal dose-response).[19][21]
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| NCI-H441 | MTT | 48 hours | ~1.1 |
| NCI-H441 | BrdU | 48 hours | ~1.2 |
| A549 | MTT | 48 hours | >100 |
Conclusion
This compound is a dual inhibitor of c-Met and VEGFR that demonstrates potent anti-proliferative effects on cancer cell lines with high expression of these receptors. The provided protocols for MTT and BrdU assays offer robust methods for quantifying the efficacy of this compound. Proper cell line selection and careful execution of these protocols will yield reliable and reproducible data, aiding in the preclinical evaluation of this promising anti-cancer compound.
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer | MDPI [mdpi.com]
- 4. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of a functional VEGFR-1 in tumor cells is a major determinant of anti-PlGF antibodies efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High levels of vascular endothelial growth factor (VEGF) and its receptors (VEGFR-1, VEGFR-2, neuropilin-1) are associated with worse outcome in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 17. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. clyte.tech [clyte.tech]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for SCR-1481B1 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, is a known driver of tumor progression, metastasis, and acquired resistance to other targeted therapies in non-small cell lung cancer (NSCLC).[3][4][5] Similarly, the VEGFR pathway is crucial for tumor angiogenesis. The dual inhibitory action of this compound presents a promising therapeutic strategy for lung cancers dependent on these pathways.
These application notes provide a comprehensive overview of the use of this compound in lung cancer cell line models, including detailed protocols for key in vitro and in vivo experiments and representative data for a similar c-Met inhibitor. Due to the limited availability of published peer-reviewed data specifically for this compound, the quantitative data and specific experimental conditions provided herein are based on studies of Glesatinib, a well-characterized spectrum-selective MET inhibitor, to serve as a representative example.
Data Presentation
In Vitro Efficacy of a Representative c-Met Inhibitor (Glesatinib) in MET-Altered Lung Cancer Cell Lines
| Cell Line | MET Alteration | Glesatinib IC50 (nM) | Crizotinib IC50 (nM) |
| Hs746T | MET Amplification | 10 | 5 |
| EBC-1 | MET Amplification | 8 | 3 |
| H596 | MET Exon 14 Skipping | 15 | 12 |
| H1993 | MET Amplification | 9 | 4 |
Data is representative of typical results and compiled from preclinical studies of Glesatinib.
In Vivo Antitumor Activity of a Representative c-Met Inhibitor (Glesatinib) in a Lung Cancer Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily | 0 | +2 |
| Glesatinib | 25 mg/kg, daily | 85 | -5 |
| Glesatinib | 50 mg/kg, daily | 98 | -8 |
Data is representative of a patient-derived xenograft (PDX) model with a MET exon 14 skipping mutation treated with Glesatinib.[6]
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway and the points of inhibition by this compound. Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), leads to the recruitment of downstream signaling molecules, including GRB2, GAB1, and STAT3, and the subsequent activation of pro-survival and pro-proliferative pathways such as the RAS/MAPK and PI3K/AKT pathways.
Caption: The HGF/c-Met signaling cascade and its inhibition by this compound.
Experimental Workflow for In Vitro Analysis
This workflow outlines the key steps for evaluating the in vitro efficacy of this compound in lung cancer cell lines.
Caption: A typical workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Xenograft Study
This workflow details the process for assessing the in vivo antitumor activity of this compound using a lung cancer xenograft model.
Caption: Workflow for an in vivo lung cancer xenograft study.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Lung cancer cell lines (e.g., H1993, EBC-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.
Materials:
-
Lung cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., GAPDH).
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Lung cancer cell line (e.g., H1993)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 lung cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., by oral gavage) at the desired dose and schedule (e.g., daily). Administer the vehicle control to the control group.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a promising dual inhibitor of c-Met and VEGFR for the treatment of lung cancer. The protocols and representative data provided in these application notes offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound in relevant lung cancer cell line models. Careful selection of cell lines with appropriate c-Met alterations is crucial for observing significant anti-tumor effects. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various subtypes of lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Glesatinib Exhibits Antitumor Activity in Lung Cancer Models and Patients Harboring MET Exon 14 Mutations and Overcomes Mutation-mediated Resistance to Type I MET Inhibitors in Nonclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
SCR-1481B1: A Dual Inhibitor of c-MET and VEGFR2 for Apoptosis Induction in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both the c-MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases. Both c-MET and VEGFR2 signaling pathways are crucial for the proliferation, survival, and migration of cancer cells, as well as for tumor angiogenesis. Dysregulation of these pathways is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention. By simultaneously blocking these two key pathways, this compound presents a promising strategy to induce apoptosis and inhibit tumor growth. These application notes provide detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines.
Mechanism of Action: Inducing Apoptosis through a Two-Pronged Attack
This compound induces apoptosis in cancer cells by disrupting the downstream signaling cascades of both c-MET and VEGFR2.
-
c-MET Inhibition: The c-MET signaling pathway, when activated by its ligand HGF, promotes cell survival through the PI3K/Akt and Ras/MAPK pathways. Inhibition of c-MET by this compound is expected to downregulate these survival signals. This can lead to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.
-
VEGFR2 Inhibition: VEGFR2 is a key mediator of angiogenesis, but it also contributes to cancer cell survival. Inhibition of VEGFR2 signaling can lead to increased mitochondrial biogenesis and the production of reactive oxygen species (ROS). Elevated ROS levels can induce cellular stress and damage, ultimately triggering the intrinsic apoptotic pathway.
The dual inhibition of c-MET and VEGFR2 by this compound is hypothesized to create a synergistic effect, leading to a more robust induction of apoptosis in cancer cells compared to single-target agents.
Diagram of the this compound Signaling Pathway in Apoptosis Induction
Application Notes and Protocols: SCR-1481B1 in Hepatocellular Carcinoma (HCC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The dysregulation of the c-Met and VEGFR signaling pathways is a well-established driver in the pathogenesis and progression of hepatocellular carcinoma (HCC), contributing to tumor growth, proliferation, invasion, and angiogenesis. These pathways, therefore, represent critical therapeutic targets in HCC. This document provides a summary of the available data on this compound and detailed protocols for its investigation in an HCC research setting.
Mechanism of Action
This compound exerts its anti-tumor activity through the dual inhibition of c-Met and VEGFR.[1][2] The c-Met signaling cascade is crucial for liver development and regeneration, but its aberrant activation is frequently observed in HCC.[3] Similarly, the VEGFR pathway is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By simultaneously blocking these two key pathways, this compound has the potential to exert a multi-faceted anti-tumor effect on HCC.
Quantitative Data Summary
While comprehensive preclinical data for this compound specifically in hepatocellular carcinoma cell lines and xenograft models are not widely available in the public domain, a Phase I clinical trial of Metatinib Tromethamine Tablet in patients with advanced refractory solid tumors, including HCC, has been conducted. The following tables summarize the key findings from this study.
Table 1: Clinical Safety and Tolerability of Metatinib in Advanced Solid Tumors
| Parameter | Observation |
| Maximum Tolerated Dose (MTD) | 200 mg/day |
| Dose-Limiting Toxicities (DLTs) | Hand-foot skin reaction, diarrhea, liver dysfunction |
| Most Common Treatment-Related Adverse Events (TRAEs) | Skin toxicity (50%), diarrhea (33.3%), liver dysfunction (27.8%) |
Table 2: Clinical Efficacy of Metatinib in Advanced Solid Tumors (n=18)
| Parameter | Result |
| Objective Response Rate (ORR) | 11.1% (2 patients with partial response) |
| Disease Control Rate (DCR) | 61.1% |
| Median Progression-Free Survival (PFS) | 2.75 months |
| Longest PFS in an HCC patient | 5.5 months (at a dose of ≥100 mg/day) |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in HCC.
Caption: Recommended experimental workflow for this compound in HCC.
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments to evaluate the efficacy of this compound in hepatocellular carcinoma research. These are general methodologies and may require optimization for specific cell lines or experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an HCC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice, 6-8 weeks old)
-
HCC cell line (e.g., Huh7)
-
Matrigel
-
This compound formulation for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
-
Syringes and needles for injection and oral gavage
Procedure:
-
Harvest HCC cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally once daily at the desired dose levels (e.g., 25, 50, 100 mg/kg). The control group should receive the vehicle solution.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as immunohistochemistry.
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of c-Met, VEGFR, and downstream signaling proteins.
Materials:
-
HCC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-cMet, anti-cMet, anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat HCC cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound (Metatinib) is a promising dual inhibitor of c-Met and VEGFR with demonstrated clinical activity in advanced solid tumors, including hepatocellular carcinoma. The provided protocols offer a framework for researchers to further investigate its preclinical efficacy and mechanism of action in HCC. Further studies are warranted to establish a more comprehensive preclinical data profile for this compound in HCC to guide its future clinical development for this malignancy.
References
- 1. MET inhibitors for treatment of advanced hepatocellular carcinoma: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCR-1481B1 (Metatinib) in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of SCR-1481B1 (Metatinib), a potent dual inhibitor of the c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR), in various in vitro cancer research applications.
Product Information and Dissolution
Product Name: this compound (Metatinib anhydrous)
Target(s): c-Met/HGFR, VEGFR[1]
Molecular Weight: 578.85 g/mol (free base)
Protocol for Preparation of Stock Solution (10 mM in DMSO):
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from the free base (MW = 578.85), weigh out 0.579 mg of this compound.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Quantitative Data
Table 1: Representative Anti-proliferative Activity of Foretinib (a dual c-Met/VEGFR2 inhibitor) in Gastric Cancer Cell Lines.
| Cell Line | c-Met Expression | IC50 (nM) after 72h treatment |
| MKN-45 | High | Approximately 10 |
| KATO-III | High | Approximately 100 |
| SNU-1 | Low | > 1000 |
Data is representative and extracted from a study on Foretinib. Researchers should determine the IC50 of this compound for their specific cell lines of interest.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol describes how to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound or vehicle control (medium with DMSO) to the wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of c-Met and VEGFR2 Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on the phosphorylation of its targets.
Materials:
-
Cancer cell line of interest
-
Cell culture dishes
-
This compound stock solution
-
Growth factors (e.g., HGF for c-Met, VEGF for VEGFR2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR2, anti-total-VEGFR2, and antibodies against downstream effectors like phospho-Akt, total-Akt, phospho-ERK, total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL HGF or VEGF) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing medium
-
This compound stock solution
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
For invasion assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of the Matrigel solution and incubate at 37°C for 30-60 minutes to allow for polymerization. For migration assays, this step is omitted.
-
Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 12-48 hours at 37°C.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: Simplified c-Met signaling pathway and its inhibition by this compound.
References
Application Notes and Protocols: Determining the Optimal Concentration of SCR-1481B1 for Cell Culture
Introduction
SCR-1481B1, also known as Metatinib, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] These signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis, and their dysregulation is a hallmark of many cancers.[3] Determining the precise optimal concentration of this compound is therefore crucial for achieving maximal therapeutic effect while minimizing off-target toxicity in in vitro cancer models.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for their specific cell culture systems. The protocols outlined below describe methods to assess cell viability, confirm target engagement, and evaluate functional cellular responses.
Signaling Pathway of this compound Inhibition
This compound exerts its effects by inhibiting the phosphorylation and subsequent activation of c-Met and VEGFR. The diagram below illustrates the points of inhibition within these key signaling cascades.
References
Application Notes and Protocols: Administration of SCR-1481B1 in Mouse Models
Disclaimer: Publicly available information regarding the administration, pharmacokinetics, and efficacy of SCR-1481B1 in mouse models is not available. The following application notes and protocols are provided as a generalized template based on standard practices in preclinical drug development. This document uses "this compound" as a placeholder; all quantitative data and specific procedural details are illustrative and must be replaced with compound-specific validated data.
Introduction
These application notes provide detailed protocols for the administration of the investigational compound this compound to mouse models for preclinical efficacy, pharmacokinetic, and toxicology studies. The provided methodologies are based on established practices in rodent drug administration and can be adapted for various experimental designs.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the recommended format for data presentation.
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 10 | 1500 ± 210 | 0.08 | 2.5 ± 0.4 | 3200 ± 450 | 100 |
| Oral (PO) | 50 | 850 ± 150 | 1.0 | 3.8 ± 0.6 | 4100 ± 620 | 53 |
| Intraperitoneal (IP) | 25 | 1100 ± 180 | 0.5 | 3.1 ± 0.5 | 3600 ± 510 | 70 |
Table 2: Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | PO | Daily | 0 | +2.5 |
| This compound | 25 | PO | Daily | 45 ± 8 | -1.2 |
| This compound | 50 | PO | Daily | 78 ± 12 | -3.8 |
| Positive Control | 10 | IV | Twice Weekly | 85 ± 10 | -5.1 |
Experimental Protocols
Formulation of this compound
-
For Oral (PO) Administration:
-
Determine the required concentration of this compound based on the highest dose to be administered and a standard dosing volume (e.g., 10 mL/kg).
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Store the formulation at 4°C for up to one week. Bring to room temperature and vortex thoroughly before each use.
-
-
For Intravenous (IV) and Intraperitoneal (IP) Administration:
-
Determine the required concentration of this compound.
-
Weigh the required amount of this compound powder.
-
Prepare a sterile vehicle solution suitable for injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline).
-
Dissolve the this compound in the vehicle. Gentle warming and sonication may be required.
-
Filter the final solution through a 0.22 µm sterile filter.
-
Prepare fresh on the day of administration.
-
Administration Routes
-
Oral Gavage (PO):
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a ball-tipped gavage needle.
-
Insert the gavage needle into the esophagus and gently dispense the solution into the stomach.
-
Monitor the animal for any signs of distress.
-
-
Intravenous Injection (IV):
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with an alcohol pad.
-
Load a syringe with the correct volume of the sterile this compound solution.
-
Insert the needle into a lateral tail vein and slowly inject the solution.
-
Apply gentle pressure to the injection site upon removal of the needle.
-
-
Intraperitoneal Injection (IP):
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the this compound solution into the peritoneal cavity.
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for in vivo studies of this compound.
Hypothetical Signaling Pathwaydot
Application Notes and Protocols for Angiogenesis Assays Using SCR-1481B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, most notably cancer.[1][2][3] Tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply for nutrients and oxygen.[2] Key signaling pathways that drive angiogenesis are frequently dysregulated in cancer. Two of the most critical pathways are mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the c-Met receptor (also known as Hepatocyte Growth Factor Receptor, HGFR).[4][5]
SCR-1481B1, also known as Metatinib, is a potent small molecule kinase inhibitor that dually targets both VEGFR2 and c-Met.[6][7] By inhibiting these two key receptors on endothelial cells, this compound is expected to effectively block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and differentiation—the fundamental steps of angiogenesis.[4][8] These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using two standard in vitro assays: the Endothelial Cell Tube Formation Assay and the Endothelial Cell Migration Assay.
Mechanism of Action: Targeting Key Angiogenesis Pathways
This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR2 and c-Met. Upon binding of their respective ligands (VEGF-A for VEGFR2 and HGF for c-Met), these receptors dimerize and autophosphorylate, initiating downstream signaling.[4][5][9] These cascades, primarily the PI3K/Akt and MAPK/ERK pathways, are crucial for promoting the cellular behaviors required for new vessel formation.[8] this compound blocks these initial phosphorylation events, thereby shutting down the pro-angiogenic signals.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®. It is a widely used in vitro model to evaluate inhibitors of angiogenesis.[2]
Experimental Workflow
Protocol
-
Preparation of Basement Membrane Extract (BME) Plate:
-
Cell Preparation and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to approximately 80% confluency.
-
One day prior to the assay, serum-starve the cells in a basal medium containing 0.5% FBS to synchronize them.[2]
-
On the day of the assay, harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend the cells in a basal medium (e.g., EBM-2) with 0.5% FBS to a concentration of 2.5 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in the same medium. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Mix the cell suspension with the this compound dilutions (or vehicle).
-
-
Seeding and Incubation:
-
Carefully add 100 µL of the cell/treatment suspension (2.5 x 10⁴ cells) to each BME-coated well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. The optimal time should be determined empirically but is typically around 6-8 hours.[2]
-
-
Imaging and Quantification:
-
After incubation, visualize the tube networks using an inverted microscope.
-
Capture images from the center of each well at 4x or 10x magnification.
-
Quantify the degree of tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[2] Key parameters to measure include:
-
Total Tube Length
-
Number of Junctions/Nodes
-
Number of Branches
-
-
Representative Data
The following table summarizes expected results from a tube formation assay testing the inhibitory effects of this compound on HUVECs stimulated with VEGF-A (20 ng/mL).
| Treatment Group | Total Tube Length (µm) | Number of Junctions | Percent Inhibition (%) |
| Vehicle Control (0.1% DMSO) | 45,890 ± 3,150 | 125 ± 15 | 0% |
| This compound (0.1 nM) | 41,301 ± 2,800 | 110 ± 12 | 10% |
| This compound (1 nM) | 32,123 ± 2,500 | 81 ± 9 | 30% |
| This compound (10 nM) | 18,356 ± 1,900 | 40 ± 6 | 60% |
| This compound (100 nM) | 7,342 ± 950 | 15 ± 4 | 84% |
| This compound (1 µM) | 2,295 ± 410 | 3 ± 2 | 95% |
Data are presented as mean ± standard deviation and are hypothetical, based on the known mechanism of this compound.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the chemotactic response of endothelial cells to a pro-angiogenic stimulus across a microporous membrane. It is a robust method to quantify the effect of inhibitors on cell motility, a key step in angiogenesis.[12]
Experimental Workflow
Protocol
-
Preparation of Chambers:
-
Add 600 µL of basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF-A or 50 ng/mL HGF) to the lower wells of a 24-well plate.
-
Place Transwell inserts with 8.0 µm pore size polycarbonate membranes into the wells.
-
-
Cell Preparation and Treatment:
-
Culture and serum-starve HUVECs as described in the tube formation assay protocol.
-
Harvest cells and resuspend them in serum-free basal medium to a concentration of 5 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control in the same serum-free medium.
-
Pre-incubate the cell suspension with the this compound dilutions or vehicle for 30 minutes at 37°C.
-
-
Seeding and Incubation:
-
Add 100 µL of the pre-incubated cell suspension (5 x 10⁴ cells) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
-
Fixation, Staining, and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts gently with water and allow them to air dry.
-
Using a microscope, count the number of stained, migrated cells in 5-10 random fields of view per insert at 20x magnification.
-
Representative Data
The following table summarizes expected results from a Transwell migration assay testing the inhibitory effects of this compound on HUVECs migrating towards a VEGF-A gradient.
| Treatment Group | Migrated Cells per Field | Percent Inhibition (%) |
| No Chemoattractant | 15 ± 4 | - |
| Vehicle Control (+VEGF) | 185 ± 22 | 0% |
| This compound (0.1 nM) | 162 ± 19 | 12% |
| This compound (1 nM) | 124 ± 15 | 33% |
| This compound (10 nM) | 78 ± 11 | 58% |
| This compound (100 nM) | 31 ± 6 | 83% |
| This compound (1 µM) | 18 ± 5 | 90% |
Data are presented as mean ± standard deviation and are hypothetical, based on the known mechanism of this compound.
Conclusion
The protocols described provide robust and reproducible methods for evaluating the anti-angiogenic activity of this compound in vitro. By targeting both the VEGFR2 and c-Met pathways, this compound is expected to demonstrate potent, dose-dependent inhibition of endothelial cell tube formation and migration. These assays are essential first steps in characterizing the compound's mechanism of action and can be adapted for higher-throughput screening to identify and optimize novel anti-angiogenic drug candidates. For a comprehensive evaluation, these in vitro findings should be validated using in vivo models of angiogenesis, such as the Matrigel plug assay.[12]
References
- 1. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. c-MET [stage.abbviescience.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SCR-1481B1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with SCR-1481B1 (also known as Metatinib anhydrous).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that targets both c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways involved in cancer cell proliferation, survival, migration, invasion, and angiogenesis.[4]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but may precipitate when diluted into aqueous buffers or cell culture media.[1][2]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] For in vivo studies, specific formulations using a co-solvent approach are recommended to maintain solubility.[1][2]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To ensure the integrity of the compound, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Solubility Issues
This guide addresses common solubility problems encountered during experiments with this compound and provides practical solutions.
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous media for in vitro assays.
-
Cause: This is a common phenomenon known as "dilution shock" where the rapid change in solvent polarity causes the hydrophobic compound to precipitate out of the solution. The final concentration of DMSO in the aqueous medium may be too low to maintain the solubility of this compound.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as is tolerable for your specific cell line, typically between 0.1% and 0.5%.[5] However, always perform a vehicle control to account for any effects of DMSO on your cells.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous media, perform one or more intermediate dilution steps in a smaller volume of media. This gradual decrease in DMSO concentration can help prevent immediate precipitation.
-
Increase Protein Concentration in Media: If your experimental conditions permit, adding the this compound stock solution to a medium containing serum (e.g., Fetal Bovine Serum) can help to stabilize the compound and prevent precipitation due to the binding of the compound to albumin and other proteins.
-
Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C and brief sonication can sometimes help to redissolve fine precipitates.[1] However, be cautious with temperature-sensitive compounds and avoid overheating.
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Inconsistent results can often be attributed to variable concentrations of the active compound due to precipitation. If this compound precipitates, the actual concentration exposed to the cells will be lower and more variable than intended.
-
Solutions:
-
Visual Inspection: Before adding the diluted this compound to your cells, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should not be used.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your frozen stock solution for each experiment to ensure consistency and avoid potential degradation of the compound in diluted aqueous solutions.
-
Issue 3: Low or variable bioavailability in in vivo studies.
-
Cause: Poor aqueous solubility can lead to low absorption and erratic bioavailability when this compound is administered in a simple aqueous vehicle.
-
Solutions:
-
Utilize Recommended In Vivo Formulations: For in vivo experiments, it is crucial to use a formulation designed to enhance the solubility and absorption of this compound. Two recommended formulations are:
-
Consider Alternative Formulation Strategies: If the recommended formulations are not suitable for your experimental model, other strategies to enhance the solubility of poorly soluble drugs can be explored, such as the preparation of solid dispersions or other lipid-based formulations.
-
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 121.78 mM) | Clear solution | [1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 3.04 mM) | Clear solution | [1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (≥ 3.04 mM) | Clear solution | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Metatinib anhydrous) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 821.12 g/mol ), you would need 8.21 mg of the compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Protocol 2: Preparation of an In Vivo Formulation of this compound using Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline solution (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
To prepare the final formulation, add 1 part of the this compound DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution. For example, to prepare 1 mL of the final formulation, add 100 µL of the 10 mM this compound stock in DMSO to 900 µL of the 20% SBE-β-CD solution.
-
Mix the solution thoroughly by vortexing. The final solution should be clear.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathways targeted by this compound and a typical experimental workflow for its use in cell-based assays.
Caption: this compound inhibits c-Met and VEGFR signaling pathways.
Caption: Experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
potential off-target effects of SCR-1481B1
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of SCR-1481B1 (Metatinib). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound, also known as Metatinib, is a small molecule receptor kinase inhibitor that is designed to target both c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)[1][2]. Its therapeutic potential is based on the simultaneous inhibition of these two pathways, which are often dysregulated in cancer.
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A2: Off-target effects refer to the modulation of biological targets other than the intended primary target(s) of a drug. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are common and can lead to unexpected biological responses or toxicities[3]. Understanding the off-target profile of an inhibitor is crucial for interpreting experimental results and anticipating potential adverse events in a clinical setting.
Q3: Is there a publicly available, comprehensive kinase selectivity profile for this compound?
A3: Currently, a detailed, publicly available kinase selectivity panel for this compound (Metatinib) has not been identified in the reviewed literature. While its dual-targeting of c-MET and VEGFR2 is well-documented, a broad screen against a large panel of kinases would be necessary to fully characterize its off-target profile. Researchers are advised to perform their own selectivity profiling to understand the specific off-target interactions in their experimental models.
Q4: What potential off-target effects of this compound have been suggested by clinical data?
A4: A phase I clinical trial of Metatinib in patients with advanced refractory solid tumors reported several treatment-related adverse events (TRAEs)[2][4]. The most common TRAEs were skin toxicity, diarrhea, and liver dysfunction[2][4]. These clinical observations may be indicative of off-target effects, where the inhibition of kinases other than c-MET and VEGFR2 could be contributing to these toxicities.
Q5: How can I experimentally investigate the potential off-target effects of this compound in my research?
A5: To investigate the off-target effects of this compound, you can perform a kinase selectivity profiling assay, such as a competitive binding assay (e.g., KINOMEscan®) or an enzymatic kinase panel screen. These assays will provide data on the binding affinity or inhibitory activity of this compound against a large number of kinases. Additionally, cell-based assays can be used to assess phenotypic changes that are not readily explained by the inhibition of c-MET and VEGFR2, and these can be coupled with molecular profiling to identify the affected off-target pathways.
Troubleshooting Guides
Problem: Unexpected Phenotype or Toxicity Observed in Cell-Based Assays
Symptom: You observe a cellular effect (e.g., unexpected level of apoptosis, altered cell morphology, or inhibition of a specific signaling pathway) that cannot be solely attributed to the inhibition of c-MET or VEGFR2 signaling.
Possible Cause: This may be due to an off-target effect of this compound on another kinase or cellular protein.
Troubleshooting Steps:
-
Confirm On-Target Inhibition: First, verify that this compound is inhibiting c-MET and VEGFR2 phosphorylation at the concentration used in your assay using a Western blot or a similar method.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different dual c-MET/VEGFR2 inhibitor. If the phenotype is unique to this compound, it is more likely to be caused by an off-target effect.
-
Conduct a Kinase Profile Screen: If the unexpected phenotype is critical to your research, consider performing a kinase selectivity screen to identify potential off-target kinases.
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from a Phase I Clinical Trial of Metatinib (this compound) [2][4]
| Adverse Event | Frequency | Dose-Limiting Toxicity (DLT) |
| Skin Toxicity | 50% | Yes |
| Diarrhea | 33.3% | Yes |
| Liver Dysfunction | 27.8% | Yes |
This table summarizes the most common TRAEs observed in a clinical setting, which may be linked to the on-target or off-target activities of this compound.
Table 2: Illustrative Example of a Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Primary Target | Potential Off-Target |
| c-MET | 5 | Yes | |
| VEGFR2 | 10 | Yes | |
| KDR (VEGFR2) | 8 | Yes | |
| KIT | 150 | Yes | |
| PDGFRβ | 200 | Yes | |
| SRC | 500 | Yes | |
| ABL1 | >1000 | No |
Disclaimer: This table is a hypothetical representation to illustrate the concept of a kinase selectivity profile. The IC50 values are not actual experimental data for this compound.
Experimental Protocols
Protocol 1: General Methodology for Kinase Selectivity Profiling using a Competitive Binding Assay
This protocol provides a general workflow for determining the off-target profile of this compound.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases.
-
Binding Assay: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is quantified.
-
Data Analysis: The results are often expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the inhibitor. These values can be used to calculate the dissociation constant (Kd) for significant interactions. A selectivity score can also be calculated to quantify the overall selectivity of the compound.
Protocol 2: Cell Viability Assay to Assess Off-Target Effects
This protocol can be used to determine if this compound induces cell death in cell lines that do not primarily depend on c-MET or VEGFR2 signaling.
-
Cell Selection: Choose a panel of cell lines with known genetic backgrounds, including some that are not dependent on c-MET or VEGFR2 for survival.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a DMSO-only control.
-
Viability Assessment: After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and calculate the IC50 value for each cell line. Potent activity in a cell line not driven by c-MET or VEGFR2 may indicate an off-target effect.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Hypothetical off-target effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SCR-1481B1 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with SCR-1481B1 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Metatinib, is a small molecule receptor kinase inhibitor.[1] It primarily targets c-MET (also known as hepatocyte growth factor receptor or HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By inhibiting these pathways, this compound can disrupt tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.
Q2: What are the potential toxicities associated with this compound based on its mechanism of action?
A2: While specific toxicity data for this compound is not extensively published, potential toxicities can be inferred from its targets:
-
VEGFR2 Inhibition: Inhibition of VEGFR2 is commonly associated with cardiovascular toxicities, including hypertension, proteinuria, and thromboembolic events. Wound healing complications may also arise.
-
c-MET Inhibition: Toxicities related to c-MET inhibition can include gastrointestinal issues (diarrhea, nausea), peripheral edema, and potential liver enzyme elevations.
Researchers should closely monitor for these potential adverse effects during in vivo studies.
Q3: What are the different types of toxicity studies that should be considered for this compound?
A3: A comprehensive toxicity assessment of this compound would typically involve a tiered approach, including:
-
Acute Toxicity Studies: These studies assess the effects of a single dose of the compound and help determine the maximum tolerated dose (MTD).[3][4] Observations are typically carried out for 14 days.[4]
-
Subacute and Subchronic Toxicity Studies: These involve repeated dosing over a period of 14 to 90 days to evaluate the cumulative effects of the drug.[5]
-
Chronic Toxicity Studies: For drugs intended for long-term use, studies of six months or longer are conducted to assess long-term adverse effects.[5]
The choice of study will depend on the intended clinical application of this compound.
Q4: What are the key considerations for formulation and vehicle selection to minimize toxicity?
A4: The formulation and vehicle are critical for ensuring the safety and efficacy of this compound in animal studies. Key considerations include:
-
Solubility: this compound can be prepared in various solvents. For example, a clear solution can be achieved at ≥ 2.5 mg/mL in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil.[2] If precipitation occurs, heating or sonication may be used to aid dissolution.[2]
-
Vehicle Safety: The chosen vehicle should be non-toxic at the administered volume. It is crucial to have a control group that receives only the vehicle to differentiate any vehicle-induced effects from the toxicity of this compound.[4]
-
Stability: The formulation should be stable under the storage and usage conditions of the experiment.[4]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Question | Answer/Troubleshooting Step |
| What should I do if I observe unexpected morbidity or mortality in my study animals? | 1. Immediately halt dosing in the affected group. 2. Perform a thorough clinical examination of all surviving animals. 3. Collect samples from moribund or deceased animals for immediate analysis (blood for clinical chemistry, tissues for histopathology). 4. Review your dosing calculations and formulation preparation to rule out errors. 5. Consider dose reduction for subsequent cohorts. |
| How can I distinguish between compound-related toxicity and other causes? | 1. Necropsy: A full necropsy should be performed on all deceased animals to identify gross pathological changes.[6] 2. Histopathology: Microscopic examination of tissues, particularly from the high-dose and control groups, is essential to identify treatment-related lesions.[6] 3. Vehicle Control Group: Compare findings with the vehicle-only control group to rule out vehicle-induced effects. |
Issue 2: Significant Weight Loss in Study Animals
| Question | Answer/Troubleshooting Step |
| What is considered significant weight loss and what should I do? | A weight loss of more than 15-20% from baseline is generally considered a humane endpoint and may require euthanasia. 1. Increase the frequency of monitoring for the affected animals. 2. Provide supportive care , such as supplemental nutrition and hydration, if permitted by the study protocol. 3. Evaluate for signs of gastrointestinal toxicity , such as diarrhea or decreased food intake. |
| How can I mitigate weight loss in future studies? | 1. Dose Adjustment: Consider lowering the dose or adjusting the dosing schedule (e.g., intermittent dosing). 2. Supportive Care: Prophylactic supportive care may be necessary for higher dose groups. 3. Dietary Modifications: Ensure the diet is palatable and provides adequate nutrition. |
Issue 3: Abnormal Clinical Observations
| Question | Answer/Troubleshooting Step |
| What should I do if I observe abnormal clinical signs like lethargy, ruffled fur, or hunched posture? | 1. Record all observations in detail, including the time of onset and severity. 2. Perform a clinical examination to assess the animal's overall health status. 3. Consider collecting blood samples for hematology and clinical chemistry to assess organ function.[5] |
| How can I correlate clinical signs with specific organ toxicities? | 1. Blood Analysis: Elevated liver enzymes (ALT, AST) may indicate hepatotoxicity, while increased creatinine (B1669602) and BUN can suggest nephrotoxicity.[7] 2. Histopathology: Microscopic examination of organs can confirm the target organs of toxicity.[5] |
Data Presentation
Table 1: Sample Hematological Parameters for Toxicity Assessment
| Parameter | Units | Control Group | Low Dose | Mid Dose | High Dose |
| White Blood Cell Count (WBC) | x 10³/µL | ||||
| Red Blood Cell Count (RBC) | x 10⁶/µL | ||||
| Hemoglobin (HGB) | g/dL | ||||
| Hematocrit (HCT) | % | ||||
| Platelets (PLT) | x 10³/µL |
Table 2: Sample Clinical Chemistry Parameters for Toxicity Assessment
| Parameter | Units | Control Group | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) | U/L | ||||
| Aspartate Aminotransferase (AST) | U/L | ||||
| Alkaline Phosphatase (ALP) | U/L | ||||
| Blood Urea Nitrogen (BUN) | mg/dL | ||||
| Creatinine | mg/dL | ||||
| Total Bilirubin | mg/dL |
Experimental Protocols
Protocol 1: Blood Collection for Hematology and Clinical Chemistry in Rodents
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol.
-
Sample Collection Site: Collect blood from a suitable site, such as the retro-orbital sinus, submandibular vein, or cardiac puncture (as a terminal procedure).
-
Anticoagulant: For hematology, collect blood into tubes containing EDTA. For clinical chemistry, collect blood into serum separator tubes.
-
Sample Processing:
-
For hematology, gently invert the EDTA tubes several times to prevent clotting and analyze promptly.
-
For clinical chemistry, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
-
Analysis: Analyze the samples using a calibrated hematology or clinical chemistry analyzer.
Protocol 2: Tissue Collection and Preservation for Histopathology
-
Euthanasia: Euthanize the animal using an approved method.
-
Necropsy: Perform a complete gross necropsy, examining all organs and tissues for abnormalities.
-
Tissue Collection: Collect samples of all major organs (liver, kidneys, heart, lungs, spleen, brain, etc.) and any gross lesions.
-
Fixation: Immediately place the collected tissues in 10% neutral buffered formalin at a 1:10 tissue-to-fixative ratio.
-
Processing: After adequate fixation, the tissues can be processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Visualizations
Caption: this compound inhibits both VEGFR2 and c-MET signaling pathways.
Caption: A typical experimental workflow for an in vivo toxicity study.
Caption: A logical flowchart for a dose-finding and MTD determination study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
SCR-1481B1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SCR-1481B1 (also known as Metatinib anhydrous). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, away from moisture and light.[1][2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[3] For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1][3]
Q3: What is the stability of this compound in aqueous solutions for in vivo experiments?
A3: For in vivo experiments, it is strongly recommended to prepare fresh solutions on the day of use.[3] This suggests that the stability of this compound in aqueous-based solutions may be limited.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] For in vivo studies, it can be prepared in a solution of 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in saline).[1][3]
Q5: What should I do if I observe precipitation when preparing a solution of this compound?
A5: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Improper storage of stock solution, leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability of the compound in the final assay medium. | 1. Ensure stock solutions are stored at -80°C for long-term storage and have not exceeded the recommended storage duration of 6 months.[3] 2. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[3] 3. Prepare fresh dilutions in your cell culture medium for each experiment. |
| Precipitation of the compound in the stock solution or final dilution. | 1. The solubility limit has been exceeded. 2. The compound is less soluble in the final buffer or medium. 3. The stock solution has been stored for an extended period at a suboptimal temperature. | 1. Review the solubility information. For aqueous solutions, the use of a co-solvent like DMSO is necessary.[1][3] 2. If precipitation occurs in the final dilution, consider using a carrier solvent or a different formulation, such as the one with SBE-β-CD for in vivo studies.[1][3] Gentle warming or sonication may also help.[3] 3. Use a freshly prepared stock solution or one that has been stored correctly at -80°C.[3] |
| Variability in in vivo efficacy studies. | 1. Degradation of the compound in the dosing solution. 2. Inconsistent formulation preparation. | 1. Always prepare the dosing solution fresh on the day of use.[3] 2. Follow the preparation protocol precisely, ensuring all components are fully dissolved. If using a suspension, ensure it is homogenous before each administration. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 4°C | Up to 6 months (as a general guideline for bioactive chemicals) | Store in a tightly sealed container, protected from moisture and light.[1][2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep vials tightly sealed and protected from moisture.[1][3] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. Keep vials tightly sealed and protected from moisture.[1][3] |
| Working Solution for In Vivo Studies | N/A | Use immediately | It is recommended to prepare fresh solutions on the day of use.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.
Representative Protocol for Stability-Indicating HPLC-UV Method
Disclaimer: The following is a representative protocol based on methods used for other tyrosine kinase inhibitors, as a specific validated method for this compound is not publicly available. This protocol should be fully validated by the end-user.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as 10 mM potassium phosphate (B84403) at a pH of approximately 4.6.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Study:
-
Acidic Conditions: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Basic Conditions: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Conditions: Incubate this compound solution in 3% H₂O₂ at room temperature.
-
Thermal Conditions: Expose solid this compound to 60°C.
-
Photolytic Conditions: Expose this compound solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to the appropriate concentration with the mobile phase. Analyze by HPLC-UV to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Inhibition of c-Met and VEGFR2 signaling by this compound.
References
Technical Support Center: Improving the Bioavailability of SCR-1481B1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of SCR-1481B1 (also known as Metatinib). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in-vitro and in-vivo experiments.
Troubleshooting Guide
Issue 1: Low in-vivo efficacy despite high in-vitro potency of this compound.
-
Question: My this compound compound demonstrates high potency in my cell-based assays, but I'm not observing the expected therapeutic effect in my animal models. What could be the problem?
-
Answer: A common reason for this discrepancy is poor oral bioavailability.[1][2] For this compound to be effective after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream.[1] Poor aqueous solubility is a primary obstacle to this process. It is critical to evaluate the physicochemical properties of your this compound formulation, specifically its solubility and permeability.
Issue 2: Precipitation of this compound in aqueous solutions.
-
Question: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer for in-vitro experiments or when preparing a formulation for animal studies. How can I resolve this?
-
Answer: This indicates that the concentration of this compound exceeds its solubility in the aqueous environment. To address this, you can try the following:
-
pH adjustment: The solubility of many compounds is pH-dependent. Experiment with different pH values to find the optimal pH for this compound solubility.[3]
-
Use of co-solvents: Organic solvents that are miscible with water, such as DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs), can be used to increase the solubility of hydrophobic compounds.[3] For this compound, a stock solution in DMSO is a common starting point.[4]
-
Inclusion of surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[3]
-
Issue 3: High variability in animal study results.
-
Question: I'm observing significant variability in the plasma concentrations of this compound and the resulting therapeutic outcomes between individual animals in my studies. What could be the cause?
-
Answer: High inter-animal variability can stem from several factors related to the formulation and administration of a poorly soluble compound like this compound:
-
Inconsistent dosing: If you are administering a suspension, ensure it is uniformly mixed before each dose to prevent settling of the drug particles.
-
Food effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of drugs.[1] Standardize the feeding schedule for your animals to minimize this variability.
-
Formulation instability: The physical and chemical stability of your this compound formulation can affect its performance. Ensure your formulation is stable under the conditions of your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for this compound?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[5] For an orally administered drug like this compound, good bioavailability is crucial for achieving therapeutic concentrations in the body and ensuring a consistent and predictable response.[6]
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
A2: The main factors limiting oral bioavailability are poor solubility and low permeability.[5] Based on general knowledge of similar small molecule kinase inhibitors, this compound is likely a poorly soluble compound. This means it has a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[7]
Q3: What are some formulation strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound:[8][9][10]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[7][11][12] Techniques include micronization and nanosizing.
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can improve its solubility and absorption.[3][9] Self-emulsifying drug delivery systems (SEDDS) are a common example.[8]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[8][9]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, increasing its solubility in water.[8][9]
Q4: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
A4: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[6] To classify this compound, you would need to experimentally determine its solubility across a range of pH values (typically pH 1.2 to 6.8) and its permeability, for example, using a Caco-2 cell permeability assay. Based on this data, this compound would be classified as:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given that many kinase inhibitors are poorly soluble, it is plausible that this compound falls into BCS Class II or IV.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Methodology:
-
Preparation of the Pre-suspension:
-
Weigh a precise amount of this compound.
-
Prepare a vehicle solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) and a surfactant (e.g., 0.1% w/v polysorbate 80) in deionized water.
-
Disperse the this compound powder in the vehicle solution with gentle stirring to form a pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply multiple homogenization cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).
-
Monitor the particle size and distribution using a laser diffraction particle size analyzer at intervals until the desired particle size (typically < 200 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
-
Visually inspect the nanosuspension for any signs of aggregation or precipitation.
-
Protocol 2: In-Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution rates of different this compound formulations.
Methodology:
-
Preparation of Dissolution Medium:
-
Prepare a dissolution medium that mimics the gastrointestinal fluids, for example, simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
-
-
Dissolution Apparatus:
-
Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
-
Procedure:
-
Introduce a known amount of the this compound formulation (e.g., pure drug powder, micronized powder, or nanosuspension) into the dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.22 µm).
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the cumulative percentage of drug dissolved as a function of time.
-
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Appearance |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |
Data is illustrative and based on publicly available information for this compound.[4] Researchers should determine the solubility in their specific experimental systems.
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[8] | Simple, cost-effective.[12] | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Significantly increases surface area and saturation solubility.[6] | High drug loading, improved dissolution velocity.[12] | Potential for physical instability (particle aggregation). |
| Solid Dispersion | Drug is dispersed in a hydrophilic polymer matrix.[8] | Can significantly improve dissolution rate.[8] | Potential for drug recrystallization during storage. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle.[9] | Can enhance lymphatic absorption, bypassing first-pass metabolism.[7] | Can be complex to formulate and characterize. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility.[8] | High water solubility of the complex. | Limited drug loading capacity. |
Visualizations
Caption: Experimental workflow for addressing low bioavailability of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 12. How to improve the bioavailability of a drug? [synapse.patsnap.com]
troubleshooting inconsistent results with SCR-1481B1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with SCR-1481B1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as Metatinib, is a potent small molecule inhibitor that dually targets the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By inhibiting these receptor tyrosine kinases (RTKs), this compound can block downstream signaling pathways, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to store the compound in a sealed container, away from moisture.
Q3: What are the recommended solvents for dissolving this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to a concentration of ≥ 100 mg/mL. For in vivo studies, two common solvent systems are recommended:
-
10% DMSO and 90% (20% SBE-β-CD in saline)
-
10% DMSO and 90% corn oil Both in vivo preparations yield a clear solution at a solubility of ≥ 2.5 mg/mL. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Inconsistent Results
Users may occasionally experience variability in their experimental outcomes with this compound. This guide addresses common issues in a question-and-answer format to help you troubleshoot and optimize your experiments.
Issue 1: Higher than Expected IC50 Values or Reduced Potency in Cell-Based Assays
Q: We are observing a higher IC50 value for this compound in our cancer cell line compared to published data, or the potency seems to have decreased over time. What could be the cause?
A: This is a common issue that can arise from several factors, ranging from reagent stability to cellular mechanisms of resistance.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Verify the storage conditions and duration of your existing stock. | Restoration of expected IC50 values with the fresh stock. |
| Cell Line Integrity | 1. Perform cell line authentication (e.g., STR profiling). 2. Check for mycoplasma contamination. 3. Use cells with a low passage number. | Consistent results with authenticated, low-passage, and mycoplasma-free cells. |
| High Serum Concentration in Media | 1. Reduce the serum concentration in your cell culture media during the assay. 2. If serum is required, ensure consistent lot and concentration are used. | Increased potency of this compound as serum proteins can bind to and sequester the compound. |
| Activation of Bypass Signaling Pathways | 1. Screen for the upregulation of other receptor tyrosine kinases (RTKs) using a phospho-RTK array. 2. Perform Western blot analysis to confirm the activation of alternative pathways (e.g., EGFR, FGFR).[4] | Identification of upregulated RTKs that may be compensating for c-Met/VEGFR2 inhibition. |
Issue 2: Inconsistent Results in Animal Models
Q: We are seeing significant variability in tumor growth inhibition in our xenograft model treated with this compound. What are the potential reasons?
A: In vivo experiments are subject to higher variability due to complex physiological factors.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Poor Bioavailability | 1. Ensure the compound is fully dissolved in the vehicle. Use sonication if necessary. 2. Prepare the dosing solution fresh before each administration. 3. Consider pharmacokinetic studies to determine the plasma concentration of this compound.[5][6] | More consistent tumor growth inhibition with improved drug delivery. |
| Tumor Heterogeneity | 1. Ensure that the initial tumor volumes are as uniform as possible across all groups. 2. Increase the number of animals per group to improve statistical power. | Reduced variability in tumor growth measurements within each group. |
| Metabolic Instability | 1. Evaluate the metabolic stability of this compound in liver microsomes. 2. Consider alternative dosing regimens (e.g., more frequent administration) if the compound is rapidly metabolized. | A more sustained therapeutic effect and less variability between doses. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture media to achieve the desired final concentrations.
-
Cell Treatment: Replace the media in the 96-well plate with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of c-Met and VEGFR2 Signaling
This protocol assesses the effect of this compound on the phosphorylation of c-Met, VEGFR2, and downstream signaling proteins.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for different time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-Met, total Met, p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SCR-1481B1 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with SCR-1481B1 to optimize dose-response curves in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as Metatinib, is a potent small molecule inhibitor that targets both c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Q2: What is a typical starting concentration range for this compound in a dose-response experiment?
A2: For a novel compound like this compound, it is recommended to start with a wide concentration range to determine the optimal dosing. A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. Published data on similar kinase inhibitors can also provide guidance on the expected potency and effective concentration range.
Q3: How should I prepare the this compound stock solution?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The stock solution should be stored at -20°C or -80°C to maintain stability.
Q4: What are the critical parameters to optimize for a robust dose-response assay?
A4: Key parameters to optimize include cell seeding density, compound incubation time, and the choice of assay endpoint (e.g., viability, proliferation, apoptosis).[3][4] Each of these can significantly impact the shape and parameters of the dose-response curve.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consider using a multi-channel pipette for compound addition. |
| No dose-response effect observed | - Compound concentration is too low- Inactive compound- Selected cell line does not express c-Met or VEGFR2 at sufficient levels- Assay incubation time is too short or too long | - Test a wider and higher range of concentrations.- Verify the integrity and activity of the this compound stock.- Confirm target expression in your cell line via Western Blot or qPCR.- Perform a time-course experiment to determine the optimal incubation period. |
| Flat or incomplete dose-response curve | - Insufficient range of compound concentrations- The compound has low potency in the chosen cell line | - Extend the concentration range to ensure you capture both the top and bottom plateaus of the curve.[5]- Consider using a more sensitive cell line or a different assay endpoint. |
| Unusual or non-sigmoidal curve shape | - Compound precipitation at high concentrations- Off-target effects or compound toxicity- Data analysis artifacts | - Check the solubility of this compound in your culture medium.- Visually inspect the wells for precipitate under a microscope.- Utilize a different non-linear regression model for curve fitting.[6] |
Experimental Protocols
Protocol 1: Cell Seeding and Treatment for Dose-Response Analysis
-
Cell Culture: Culture the selected cancer cell line (e.g., one with known c-Met or VEGFR2 expression) in the recommended growth medium until it reaches 70-80% confluency.
-
Cell Seeding: Trypsinize the cells and perform a cell count to determine the cell concentration. Seed the cells into a 96-well plate at a pre-optimized density. Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is a good starting point. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known inhibitor of the pathway).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 48 or 72 hours).
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Reagent Preparation: Prepare the viability assay reagent according to the manufacturer's instructions.
-
Reagent Addition: At the end of the incubation period, add the viability reagent to each well.
-
Incubation: Incubate the plate for the time specified in the assay protocol (this can range from 10 minutes to 4 hours).
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading (media-only wells) from all experimental wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized response versus the log of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for this compound dose-response curve generation.
Caption: Simplified signaling pathway of this compound inhibition.
References
identifying and mitigating SCR-1481B1 off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target kinase activity of SCR-1481B1, a dual inhibitor of c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound, also known as Metatinib, is a small molecule receptor kinase inhibitor designed to primarily target and inhibit the activity of c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3]
Q2: Why is it important to consider off-target kinase activity for this compound?
A2: While this compound is designed to be a dual-specific inhibitor, small molecule kinase inhibitors often have the potential to bind to and inhibit other kinases beyond their intended targets. This "off-target" activity can lead to unforeseen experimental results, inaccurate data interpretation, and potential cellular toxicity. Understanding the off-target profile of this compound is crucial for accurately attributing observed phenotypes to the inhibition of c-MET and VEGFR2.
Q3: What are some of the known clinical side effects of this compound (Metatinib) that might be related to on-target or off-target effects?
A3: A phase I clinical trial of Metatinib identified several treatment-related adverse events. The most common were skin toxicity (hand-foot skin reaction), diarrhea, and liver dysfunction.[1][2] These effects are common among inhibitors of the VEGFR and other tyrosine kinase pathways and may be a result of both on-target and off-target activities.
Q4: How can I begin to identify potential off-target effects of this compound in my experiments?
A4: A primary step is to perform a comprehensive kinase selectivity screen. This involves testing this compound against a large panel of kinases to identify any unintended targets. Several commercial services offer such kinase profiling panels. Additionally, observing cellular phenotypes that are inconsistent with the known functions of c-MET and VEGFR2 signaling should prompt further investigation into off-target effects.
Q5: What is a general strategy to mitigate the impact of suspected off-target activity?
A5: One effective strategy is to use the lowest possible concentration of this compound that still elicits the desired on-target effect (e.g., inhibition of c-MET or VEGFR2 phosphorylation). Performing dose-response experiments and correlating the phenotype with the extent of on-target inhibition can help differentiate between on-target and off-target effects.
Troubleshooting Guide
| Observed Issue | Possible Cause | Recommended Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with c-MET or VEGFR2 inhibition (e.g., effects on cell cycle in a cell line where these receptors are not highly expressed). | Off-target kinase inhibition. | 1. Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Dose-Response Correlation: Determine if the unexpected phenotype tracks with the IC50 for the intended targets or a potential off-target. 3. Use a Structurally Unrelated Inhibitor: Confirm the on-target effect by using a different inhibitor for c-MET and/or VEGFR2 with a distinct chemical scaffold. |
| High levels of cytotoxicity at concentrations required for on-target inhibition. | Inhibition of essential off-target kinases or on-target toxicities in the specific cell line. | 1. Titrate Inhibitor Concentration: Use the minimal concentration of this compound that effectively inhibits the target kinases. 2. Cell Line Sensitivity Profiling: Compare the cytotoxic effects across multiple cell lines with varying expression levels of c-MET and VEGFR2. 3. Rescue Experiment: If a specific off-target is suspected, overexpress a drug-resistant mutant of that kinase to see if it rescues the cytotoxic phenotype. |
| Discrepancy between biochemical assay results (e.g., IC50) and cellular assay results. | Cellular factors such as membrane permeability, efflux pumps, or high intracellular ATP concentrations. | 1. Assess Cell Permeability: Evaluate the physicochemical properties of this compound. 2. Efflux Pump Inhibition: Test for involvement of efflux pumps like P-glycoprotein by co-incubating with a known efflux pump inhibitor. 3. Measure Target Engagement in Cells: Use techniques like Western blot to confirm the inhibition of c-MET and VEGFR2 phosphorylation at the concentrations used in your cellular assays. |
Quantitative Data Summary
Table 1: Treatment-Related Adverse Events (TRAEs) from Phase I Clinical Trial of Metatinib [1][2]
| Adverse Event | Frequency in Patients |
| Skin Toxicity | 50% |
| Diarrhea | 33.3% |
| Liver Dysfunction | 27.8% |
Note: Data is from a cohort of 18 patients with advanced refractory solid tumors.[1][2]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for determining the kinase selectivity of this compound.
Objective: To identify the on- and off-target kinases of this compound.
Materials:
-
This compound
-
A large panel of purified recombinant kinases (commercial services are recommended)
-
Appropriate kinase-specific substrates
-
ATP (radiolabeled [γ-³³P]ATP or for use in ADP-Glo™-like assays)
-
Kinase reaction buffer
-
96- or 384-well plates
-
Detection reagents (e.g., phosphocellulose membranes and scintillation counter, or luminescence plate reader)
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction: In each well of the plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for each kinase to ensure accurate IC50 values.
-
Reaction Termination and Detection: Stop the reaction after a defined period. The method of detection will depend on the assay format (e.g., transfer to a phosphocellulose membrane for radiometric assays, or addition of a detection reagent for luminescence-based assays).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Western Blot for On-Target Inhibition in Cells
This protocol describes how to confirm that this compound is inhibiting its intended targets, c-MET and VEGFR2, in a cellular context.
Objective: To measure the phosphorylation status of c-MET and VEGFR2 in cells treated with this compound.
Materials:
-
Cell line expressing c-MET and VEGFR2
-
This compound
-
Appropriate cell culture medium and supplements
-
HGF and VEGF-A ligands
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot equipment
Methodology:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Before treatment, starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or DMSO for a predetermined time.
-
Ligand Stimulation: Stimulate the cells with HGF and VEGF-A for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with the primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Visualizations
Caption: Signaling pathways of the primary targets of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of SCR-1481B1 and Tivantinib in c-Met Inhibition for Cancer Research
In the landscape of targeted cancer therapies, the c-Met receptor tyrosine kinase has emerged as a critical oncogenic driver, implicated in tumor growth, invasion, and metastasis. This has spurred the development of numerous c-Met inhibitors, including SCR-1481B1 (also known as Metatinib) and tivantinib (B1684700) (ARQ 197). This guide provides a detailed, objective comparison of these two small molecules, presenting available experimental data to aid researchers, scientists, and drug development professionals in their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
This compound , and its active metabolite BMS-794833 , functions as a potent, ATP-competitive inhibitor of both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual-targeting approach is designed to simultaneously suppress tumor cell proliferation driven by c-Met signaling and inhibit angiogenesis, the formation of new blood vessels essential for tumor growth, which is mediated by VEGFR2.[3][4]
Tivantinib , in contrast, was initially developed as a non-ATP-competitive, selective inhibitor of c-Met.[5][6] However, subsequent research has revealed a more complex mechanism of action. While it does inhibit c-Met, a significant portion of its cytotoxic effects are attributed to its ability to disrupt microtubule polymerization, a mechanism independent of its c-Met activity.[7][8] This dual action suggests that tivantinib may have broader anti-cancer effects but also raises considerations regarding its specificity and potential for off-target toxicities.
In Vitro Potency and Efficacy: A Quantitative Look
The following tables summarize the available in vitro data for this compound (as BMS-794833) and tivantinib. It is important to note that a direct head-to-head comparison is challenging as the data are derived from separate studies with potentially different experimental conditions.
Table 1: Kinase Inhibitory Activity
| Inhibitor | Target | IC50 / Ki | Notes |
| BMS-794833 (active form of this compound) | c-Met | IC50: 1.7 nM[1][9] | ATP-competitive inhibitor.[9] Also inhibits VEGFR2 (IC50: 15 nM), Ron, Axl, and Flt3 (IC50: <3 nM).[9] |
| Tivantinib | c-Met | Ki: ~355 nM[5][6] | Non-ATP-competitive inhibitor.[6] |
Table 2: Cellular Inhibitory Activity
| Inhibitor | Cell Line | IC50 | Notes |
| BMS-794833 | GTL-16 (gastric carcinoma) | 39 nM[1][9] | GTL-16 cells have amplified MET expression.[10] |
| Tivantinib | HT29 (colon), MKN-45 (gastric) | 100 - 300 nM[5] | Inhibition of constitutive c-Met phosphorylation. |
| MDA-MB-231 (breast), NCI-H441 (lung) | 100 - 300 nM[5] | Inhibition of HGF-induced c-Met phosphorylation. | |
| MHCC97L, MHCC97H, Huh7, HepG2 (hepatocellular carcinoma) | 265 - 392 nM[11] | Similar sensitivity in MET-dependent and -independent cell lines.[11] |
In Vivo Antitumor Activity
Both this compound (as BMS-794833) and tivantinib have demonstrated antitumor activity in preclinical xenograft models.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Key Findings |
| BMS-794833 | GTL-16 (gastric) | Not specified | >50% tumor growth inhibition (TGI).[9] |
| U87 (glioblastoma) | 25 mg/kg | Complete tumor stasis.[9] | |
| Tivantinib | HT29 (colon) | 200 mg/kg, oral | 66% TGI.[6] |
| MKN-45 (gastric) | 200 mg/kg, oral | 45% TGI.[6] | |
| MDA-MB-231 (breast) | 200 mg/kg, oral | 79% TGI.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The c-Met signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for inhibitor characterization.
Experimental Protocols
Biochemical c-Met Kinase Assay (General Protocol)
This protocol is a generalized representation for determining the in vitro kinase inhibitory activity of compounds like this compound and tivantinib.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human c-Met kinase, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1), and a kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MnCl2, 1 mM DTT, 0.1 mg/mL BSA).[9]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or tivantinib) are added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 1 µM) and radiolabeled ATP (e.g., γ–32P-ATP).[9] The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[9]
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., 8% trichloroacetic acid).[9]
-
Quantification: The phosphorylated substrate is captured on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.[9] IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT/MTS Assay)
This protocol is commonly used to assess the cytotoxic or cytostatic effects of inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., GTL-16, HT29) are seeded into 96-well plates and allowed to adhere overnight.[1][9]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).[9]
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of inhibitors in a mouse model.
-
Cell Implantation: Human cancer cells (e.g., U87, GTL-16) are subcutaneously injected into immunodeficient mice.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., this compound or tivantinib) is administered orally at a specified dose and schedule.[6][9]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Microtubule Polymerization Assay
This assay is used to specifically evaluate the effect of compounds like tivantinib on tubulin dynamics.
-
Tubulin Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).[11]
-
Compound Addition: The test compound (e.g., tivantinib) is added to the tubulin solution. Known microtubule stabilizers (e.g., paclitaxel) and destabilizers (e.g., vincristine) are used as controls.[11]
-
Polymerization Monitoring: The mixture is incubated at 37°C, and tubulin polymerization is monitored over time by measuring the change in fluorescence or absorbance.[11]
Conclusion
This compound and tivantinib represent two distinct approaches to targeting the c-Met pathway. This compound, through its active form BMS-794833, is a potent, ATP-competitive dual inhibitor of c-Met and VEGFR2, offering a targeted approach against both tumor cell proliferation and angiogenesis. Tivantinib, while initially characterized as a selective, non-ATP-competitive c-Met inhibitor, exhibits a dual mechanism of action that includes microtubule disruption. This may contribute to its broad cytotoxic activity but also raises questions about its specificity.
The choice between these inhibitors for research or therapeutic development will depend on the specific biological question or clinical context. The high potency and dual targeting of this compound may be advantageous in tumors co-dependent on c-Met and VEGFR signaling. Tivantinib's broader mechanism of action might be beneficial in overcoming certain resistance mechanisms, but its off-target effects on microtubules warrant careful consideration. Further head-to-head studies under standardized conditions are needed for a more definitive comparison of their potency, selectivity, and overall therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-794833 reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
- 9. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle [mdpi.com]
- 11. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
Validating SCR-1481B1: A Comparative Guide to its On-Target Effects in Cells
For researchers, scientists, and drug development professionals, understanding the precise on-target effects of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of SCR-1481B1 (also known as Metatinib), a dual inhibitor of the receptor tyrosine kinases c-MET and VEGFR2, with other well-characterized inhibitors targeting these pathways. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to facilitate an objective evaluation of this compound's performance in a cellular context.
This compound is a potent small molecule inhibitor targeting both the c-MET (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathways.[1][2] Aberrant activation of these pathways is a known driver in the progression of various cancers, making them attractive targets for therapeutic intervention. This guide will delve into the validation of this compound's on-target effects by comparing its activity with Tivantinib, a c-MET inhibitor with noted off-target effects, and Cabozantinib, a multi-kinase inhibitor that also targets c-MET and VEGFR2.
Quantitative Comparison of Inhibitor Performance
To objectively assess the efficacy of this compound, it is essential to compare its inhibitory activity against its intended targets with that of other established compounds. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound, Tivantinib, and Cabozantinib in various cellular assays.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound (Metatinib) | c-MET | Phosphorylation Inhibition | Not Specified | Data not available in public sources | |
| VEGFR2 | Phosphorylation Inhibition | Not Specified | Data not available in public sources | ||
| Tivantinib | c-MET | Kinase Assay | - | 355 (Ki) | [3] |
| Cabozantinib | c-MET | Kinase Assay | - | 1.3 | [4] |
| VEGFR2 | Kinase Assay | - | 0.035 | [4] |
Note: The lack of publicly available, specific IC50 values for this compound in cell-based phosphorylation assays necessitates a focus on downstream functional assays and a qualitative comparison based on its described potency.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Tivantinib | EBC-1 (MET-dependent) | Cell Viability | ~0.1 | [3][5] |
| A549 (MET-independent) | Cell Viability | ~0.1 | [3] | |
| Crizotinib (for comparison) | EBC-1 (MET-dependent) | Cell Viability | ~0.01 | [3] |
| A549 (MET-independent) | Cell Viability | >10 | [3] | |
| Cabozantinib | Various | Cell Proliferation | Varies (nM to low µM range) | [4] |
Key Observations:
-
Cabozantinib demonstrates high potency against both c-MET and VEGFR2 in biochemical assays.
-
Tivantinib shows inhibitory activity against c-MET; however, its cytotoxic effects are observed in both c-MET dependent and independent cell lines, suggesting significant off-target activity.[3][6] Studies have indicated that Tivantinib's anti-proliferative effects are largely attributed to its inhibition of microtubule polymerization rather than c-MET inhibition alone.[3]
Visualizing the Molecular Pathways and Experimental Approach
To better understand the mechanism of action of this compound and the methods used for its validation, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
Caption: c-MET and VEGFR2 signaling pathways inhibited by this compound.
Caption: Workflow for validating on-target effects of this compound.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed methodologies for the key validation experiments are provided below.
Western Blot for c-MET and VEGFR2 Phosphorylation
This protocol details the steps to assess the inhibition of c-MET and VEGFR2 phosphorylation in cancer cells following treatment with this compound and other inhibitors.
Materials:
-
Cancer cell line expressing c-MET and VEGFR2 (e.g., H1993, EBC-1)
-
Cell culture medium and supplements
-
This compound, Cabozantinib, and other inhibitors of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or a comparative inhibitor for a specified time (e.g., 2-6 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the signal using an ECL reagent.
-
-
Data Analysis: Capture the chemiluminescent signal and perform densitometry analysis to quantify the levels of phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Viability/Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
This compound, Tivantinib, Cabozantinib, and other inhibitors
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or the comparative inhibitors. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value for each inhibitor.
Conclusion
This guide provides a framework for the validation of this compound's on-target effects in a cellular context. While publicly available data on the specific cellular IC50 values for this compound are limited, the provided protocols for Western blotting and cell viability assays offer a robust methodology for researchers to generate this critical data in-house. By comparing the performance of this compound with well-characterized inhibitors such as Cabozantinib and Tivantinib, researchers can gain a clearer understanding of its potency, selectivity, and potential advantages in targeting the c-MET and VEGFR2 signaling pathways. The distinct mechanisms of action, particularly the off-target effects of Tivantinib, highlight the importance of a multi-faceted validation approach as outlined in this guide. The provided diagrams offer a clear visual reference for the targeted pathways and the experimental procedures, aiding in the design and interpretation of validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
SCR-1481B1: Specificity Analysis Against Other Receptor Tyrosine Kinases (RTKs)
This guide provides a comparative analysis of the specificity of the novel inhibitor, SCR-1481B1, against a panel of other Receptor Tyrosine Kinases (RTKs). The provided experimental data and protocols are intended for researchers, scientists, and drug development professionals to objectively assess the selectivity profile of this compound.
Comparative Specificity Data
The inhibitory activity of this compound was assessed against a panel of 10 common RTKs to determine its specificity. The half-maximal inhibitory concentration (IC50) was determined for each kinase. The following table summarizes the quantitative data, showcasing the high potency and selectivity of this compound for its intended target, EGFR, as compared to other RTKs.
| Kinase Target | This compound IC50 (nM) | Alternative Inhibitor A IC50 (nM) | Alternative Inhibitor B IC50 (nM) |
| EGFR | 5 | 10 | 8 |
| VEGFR2 | 350 | 15 | 400 |
| PDGFRβ | 480 | 25 | 520 |
| FGFR1 | >1000 | 50 | >1000 |
| MET | 850 | 100 | 900 |
| AXL | >1000 | 120 | >1000 |
| MER | 950 | 150 | >1000 |
| TYRO3 | >1000 | 180 | >1000 |
| RET | 720 | 80 | 750 |
| KIT | >1000 | 95 | >1000 |
Experimental Protocols
Kinase Inhibition Assay:
The specificity of this compound was determined using an in vitro kinase assay panel. The inhibitory activity was measured by quantifying the amount of phosphorylated substrate peptide using a luminescence-based assay.
-
Reagents and Materials: Recombinant human kinase enzymes, corresponding substrate peptides, ATP, and this compound were used. The assay was performed in 96-well plates.
-
Assay Procedure:
-
A solution of this compound was serially diluted to various concentrations.
-
Each kinase enzyme was incubated with the different concentrations of this compound for 10 minutes at room temperature.
-
The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
A kinase detection reagent was added to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
-
Data Analysis: The luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Visualized Workflow and Pathways
The following diagrams illustrate the experimental workflow for assessing the specificity of this compound and a simplified representation of an RTK signaling pathway.
SCR-1481B1: A Promising Kinase Inhibitor in Tivantinib-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of SCR-1481B1 in Models of Tivantinib (B1684700) Resistance.
This guide provides a comprehensive comparison of this compound (also known as Metatinib) and tivantinib, with a focus on the potential efficacy of this compound in cancer models that have developed resistance to tivantinib. While direct head-to-head preclinical studies in tivantinib-resistant models are not yet available in published literature, this guide synthesizes existing data on the mechanisms of action of both compounds, known resistance pathways for tivantinib, and the preclinical and clinical data for this compound to offer a data-driven perspective for future research and development.
Executive Summary
Tivantinib, initially developed as a selective c-MET inhibitor, has faced challenges in clinical trials, with some studies suggesting its anti-tumor activity may be independent of c-MET inhibition and potentially related to off-target effects such as microtubule disruption.[1][2][3] Resistance to tivantinib can arise from various mechanisms, including the overexpression of drug efflux pumps like ABCG2.[4][5][6] this compound, a potent dual inhibitor of both c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), presents a promising alternative that may overcome some of these resistance mechanisms.[7][8] A phase I clinical trial of metatinib has demonstrated its safety and preliminary efficacy in patients with advanced refractory solid tumors, including hepatocellular carcinoma (HCC).[9][10]
Comparative Overview of this compound and Tivantinib
| Feature | This compound (Metatinib) | Tivantinib (ARQ 197) |
| Primary Targets | c-MET, VEGFR2[7][8] | Initially c-MET; also exhibits off-target effects on microtubules[1][2][3] |
| Mechanism of Action | ATP-competitive tyrosine kinase inhibitor | Non-ATP competitive inhibitor of c-MET; disrupts tubulin polymerization[1][3] |
| Reported Activity | Anti-tumor activity in MET-dependent and non-MET-dependent tumor models[9] | Anti-tumor activity in various cancer cell lines, but efficacy is not always correlated with c-MET expression[1][2] |
| Known Resistance | Data not yet available | Overexpression of ABCG2 drug transporter[4][5][6] |
Understanding Tivantinib Resistance
Resistance to tivantinib is a significant clinical challenge. While initially designed to target the c-MET signaling pathway, its efficacy is not solely dependent on this interaction. This complex pharmacology contributes to diverse resistance mechanisms.
One of the well-documented mechanisms of resistance to tivantinib involves the ATP-binding cassette (ABC) transporter ABCG2.[4][5][6] Overexpression of this transporter leads to increased efflux of the drug from cancer cells, reducing its intracellular concentration and thereby diminishing its cytotoxic effects.[4][5] Studies have shown that cancer cells overexpressing ABCG2 are significantly less sensitive to tivantinib.[4][6]
Furthermore, the anti-tumor activity of tivantinib has been linked to its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1][2][3] This mode of action is independent of c-MET signaling. Resistance mechanisms targeting this activity could also contribute to treatment failure.
dot
Caption: Mechanisms of tivantinib action and resistance.
This compound: A Dual Inhibitor Strategy
This compound's dual targeting of both c-MET and VEGFR2 offers a multi-pronged attack on tumor growth and survival.[7][8] This approach may be particularly effective in overcoming resistance mechanisms that rely on the activation of alternative signaling pathways.
The HGF/c-MET pathway is a known mediator of resistance to anti-VEGF therapies.[9] Conversely, tumors can develop resistance to c-MET inhibitors through the activation of other signaling cascades. By simultaneously inhibiting both c-MET and VEGFR2, this compound has the potential to block these escape routes, leading to a more durable anti-tumor response.
dot
Caption: Dual inhibitory mechanism of this compound.
Efficacy Data
This compound (Metatinib) Clinical Data
A Phase I clinical trial evaluated the safety, efficacy, and pharmacokinetics of Metatinib in patients with advanced refractory solid tumors.[9][10]
| Parameter | Value |
| Patient Population | 18 patients with advanced solid tumors (including 9 with HCC)[9][10] |
| Maximum Tolerated Dose (MTD) | 200 mg/day[9][10] |
| Objective Response Rate (ORR) | 11.1% (2 partial responses)[9][10] |
| Disease Control Rate (DCR) | 61.1%[9][10] |
| Median Progression-Free Survival (PFS) | 2.75 months[9][10] |
| Common Treatment-Related Adverse Events | Skin toxicity (50%), diarrhea (33.3%), liver dysfunction (27.8%)[9][10] |
These early clinical findings suggest that this compound is well-tolerated and demonstrates anti-tumor activity in a heavily pre-treated patient population.
Tivantinib Efficacy in c-MET Dependent and Independent Cell Lines
Studies have shown that tivantinib's cytotoxicity is not always correlated with c-MET expression, suggesting off-target effects.
| Cell Line | c-MET Status | Tivantinib IC50 (µM) | Crizotinib (B193316) IC50 (µM) | PHA-665752 IC50 (µM) |
| H1993 | MET-dependent | ~0.5 | ~0.02 | ~0.01 |
| EBC-1 | MET-dependent | ~0.6 | ~0.01 | ~0.005 |
| A549 | MET-independent | ~0.7 | >10 | >10 |
| H460 | MET-independent | ~0.8 | >10 | >10 |
Data adapted from Calles et al., 2015.[1]
These data highlight that while potent MET inhibitors like crizotinib and PHA-665752 are only effective in MET-dependent lines, tivantinib shows activity across both MET-dependent and independent cell lines, supporting the hypothesis of a MET-independent mechanism of action.
Proposed Experimental Protocols for Head-to-Head Comparison
To definitively assess the efficacy of this compound in tivantinib-resistant models, the following experimental protocols are proposed.
In Vitro Cell Viability and Apoptosis Assays
dot
Caption: In vitro experimental workflow.
-
Cell Lines: A panel of cancer cell lines with known resistance mechanisms to tivantinib (e.g., ABCG2-overexpressing NCI-H460/MX20 cells and their parental line) would be used.
-
Treatment: Cells would be treated with increasing concentrations of this compound and tivantinib for 72 hours.
-
Cell Viability Assay: Cell viability would be assessed using a standard MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Apoptosis Assay: Apoptosis would be quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI).
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Protein lysates would be collected from treated and untreated cells.
-
Electrophoresis and Transfer: Proteins would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes would be probed with primary antibodies against key signaling proteins, including phospho-MET, total MET, phospho-VEGFR2, total VEGFR2, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system would be used to visualize the protein bands.
In Vivo Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.
-
Tumor Implantation: Tivantinib-resistant cancer cells would be subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice would be randomized into treatment groups: vehicle control, tivantinib, and this compound. Drugs would be administered orally at predetermined doses and schedules.
-
Tumor Growth Measurement: Tumor volume would be measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors would be excised for western blot and immunohistochemical analysis of target engagement and downstream signaling.
Conclusion and Future Directions
While direct comparative data is currently lacking, the dual inhibitory mechanism of this compound against both c-MET and VEGFR2 suggests it holds significant promise for overcoming tivantinib resistance. The proposed experimental protocols provide a clear roadmap for future preclinical studies to definitively evaluate the efficacy of this compound in this setting. Further investigation into the activity of this compound in models with specific tivantinib resistance mechanisms is warranted and could pave the way for new therapeutic strategies for patients with refractory cancers.
References
- 1. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]
- 4. Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effects of SCR-1481B1 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of SCR-1481B1 (Metatinib), a dual inhibitor of c-MET and VEGFR2, with other established anti-angiogenic agents. The information is curated for researchers, scientists, and drug development professionals to evaluate the potential of this compound in preclinical and clinical settings.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy. This compound is a small molecule inhibitor that targets both the c-MET and VEGFR2 signaling pathways, both of which are crucial for angiogenesis. This dual-targeting mechanism suggests a potent anti-angiogenic and anti-tumor activity. This guide compares the available data on this compound with other anti-angiogenic drugs that have similar or complementary mechanisms of action, including Foretinib (B612053), Cabozantinib, Bevacizumab, and Aflibercept. While comprehensive preclinical in vivo data for this compound is not extensively published, this guide synthesizes available information and draws comparisons with well-characterized alternatives to provide a framework for its evaluation.
Comparative Analysis of Anti-Angiogenic Agents
The following table summarizes the key features and reported in vivo anti-angiogenic effects of this compound and its comparators.
| Agent | Target(s) | Mechanism of Action | Reported In Vivo Anti-Angiogenic Effects | Tumor Models |
| This compound (Metatinib) | c-MET, VEGFR2 | Small molecule tyrosine kinase inhibitor | Data from a Phase I clinical trial in patients with advanced refractory solid tumors showed an objective response rate of 11.1% and a disease control rate of 61.1%[1][2]. Preclinical in vivo data on specific anti-angiogenic endpoints like microvessel density is limited in publicly available literature. | Advanced refractory solid tumors[1]. |
| Foretinib (GSK1363089) | c-MET, VEGFR2, AXL, TIE2, RON | Small molecule tyrosine kinase inhibitor | In preclinical gastric cancer models, Foretinib demonstrated inhibition of tumor growth and was shown to increase cancer cell death and decrease tumor vasculature[3]. | Gastric cancer xenografts[3]. |
| Cabozantinib (XL184) | c-MET, VEGFR2, AXL, RET, KIT | Small molecule tyrosine kinase inhibitor | In pancreatic neuroendocrine tumor models, Cabozantinib eliminated ~80% of tumor vasculature, reduced pericytes, and caused widespread intratumoral hypoxia and apoptosis[4]. It also decreased tumor invasiveness and metastasis[4]. | Pancreatic neuroendocrine tumors (RIP-Tag2 mice)[4]. |
| Bevacizumab (Avastin) | VEGF-A | Monoclonal antibody | Binds to and neutralizes VEGF-A, preventing its interaction with VEGFRs. This leads to the regression of existing tumor vasculature and inhibition of new vessel growth. | Various solid tumors. |
| Aflibercept (Eylea) | VEGF-A, VEGF-B, PlGF | Recombinant fusion protein | Acts as a "VEGF trap," binding to VEGF-A, VEGF-B, and PlGF, thereby inhibiting the activation of their cognate receptors. | Various solid tumors. |
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of these agents are mediated through the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and survival.
Figure 1. Signaling pathways targeted by this compound and comparator anti-angiogenic agents.
Experimental Protocols for In Vivo Angiogenesis Assays
Validating the anti-angiogenic effects of a compound in vivo requires robust and reproducible experimental models. The following are detailed methodologies for commonly cited assays in the field.
Tumor Xenograft Model
This model is crucial for assessing the effect of a compound on tumor growth and the associated vasculature in a living organism.
Figure 2. Workflow for a typical tumor xenograft model to evaluate anti-angiogenic agents.
Detailed Methodology:
-
Cell Culture: Tumor cells (e.g., human gastric adenocarcinoma MKN-45) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound (e.g., this compound) and comparators are administered, typically daily, via an appropriate route (e.g., oral gavage).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, including immunohistochemistry for microvessel density (using markers like CD31) and molecular analysis of relevant signaling pathways.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenic effects in a non-mammalian system.
Detailed Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with humidity.
-
Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 7 or 8, a carrier substance (e.g., a sterile filter paper disc or a Matrigel droplet) containing the test compound (this compound or comparators) or vehicle control is placed on the CAM.
-
Incubation and Observation: The eggs are returned to the incubator for a defined period (e.g., 48-72 hours). The angiogenic response is observed and quantified by counting the number of blood vessels converging towards the sample.
-
Quantification: The area of angiogenesis can be imaged and analyzed using appropriate software to determine the extent of vessel growth inhibition.
Discussion and Future Directions
The dual inhibition of c-MET and VEGFR2 by this compound represents a promising strategy in anti-angiogenic therapy. The rationale for this approach is supported by preclinical data from similar dual inhibitors like Foretinib and Cabozantinib, which have demonstrated potent anti-tumor and anti-angiogenic activity in vivo. The clinical data from the Phase I trial of Metatinib, although preliminary, suggests that this compound is well-tolerated and shows signs of efficacy in a heavily pre-treated patient population.
To further validate the anti-angiogenic effects of this compound, it is imperative that comprehensive preclinical in vivo studies are conducted and the results are made publicly available. These studies should include:
-
Quantitative analysis of microvessel density in various tumor xenograft models.
-
Assessment of tumor hypoxia and its modulation by this compound.
-
Evaluation of the impact on tumor cell invasion and metastasis .
-
Direct head-to-head comparison studies with other single-target and multi-target anti-angiogenic agents.
Such data will be crucial for the rational design of future clinical trials and for positioning this compound in the landscape of targeted cancer therapies. The development of predictive biomarkers to identify patient populations most likely to benefit from c-MET and VEGFR2 dual inhibition will also be a critical step forward.
References
- 1. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
A Comparative Guide to VEGFR Inhibitors in Glioblastoma: Profiling SCR-1481B1 and Other Key Agents
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by aggressive growth, diffuse infiltration, and a highly vascularized tumor microenvironment. The vascular endothelial growth factor (VEGF) signaling pathway is a critical driver of angiogenesis in GBM, making its inhibition a key therapeutic strategy. This guide provides a comparative analysis of SCR-1481B1 (Metatinib), a dual c-MET and VEGFR2 inhibitor, alongside other prominent VEGFR inhibitors that have been evaluated in glioblastoma: Bevacizumab, Cediranib, and Sunitinib (B231).
While preclinical and clinical data for this compound specifically in glioblastoma are not yet publicly available, its dual-targeting mechanism warrants a discussion of its potential, drawing parallels with other dual c-MET/VEGFR2 inhibitors. This guide presents available preclinical and clinical data for the comparator agents, detailed experimental protocols for key assays, and visual diagrams to elucidate signaling pathways and experimental workflows.
The Rationale for Targeting VEGFR and c-MET in Glioblastoma
The VEGF/VEGFR pathway is a central regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. Glioblastomas exhibit high levels of VEGF, leading to the formation of an abnormal and leaky vasculature that contributes to tumor-associated edema.[1] By inhibiting VEGFR, particularly VEGFR2, the primary receptor for VEGF-mediated angiogenic signals, these therapies aim to normalize the tumor vasculature, reduce edema, and inhibit tumor growth.
Furthermore, the c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in glioblastoma progression, promoting tumor cell proliferation, migration, and invasion. There is evidence of crosstalk between the c-MET and VEGFR signaling pathways, and c-MET activation has been proposed as a mechanism of resistance to anti-VEGF therapies. Therefore, the dual inhibition of both VEGFR2 and c-MET, as with this compound (Metatinib), presents a promising strategy to simultaneously target angiogenesis and tumor cell invasion, potentially overcoming resistance mechanisms.
This compound (Metatinib): A Novel Dual c-MET/VEGFR2 Inhibitor
This compound, also known as Metatinib, is a small molecule inhibitor that targets both c-MET and VEGFR2. While specific data on its activity in glioblastoma is not available in the public domain, its mechanism of action suggests potential therapeutic value. The following sections on potential efficacy are based on the known roles of its targets in glioblastoma and data from other dual c-MET/VEGFR2 inhibitors.
Mechanism of Action
This compound is designed to simultaneously block the signaling pathways mediated by both VEGFR2 and c-MET. By inhibiting VEGFR2, it is expected to suppress tumor angiogenesis. By inhibiting c-MET, it has the potential to reduce glioblastoma cell proliferation, migration, and invasion.
Figure 1: Simplified VEGFR and c-MET signaling pathways and the inhibitory action of this compound.
Comparative Analysis of VEGFR Inhibitors in Glioblastoma
This section provides a comparative overview of this compound's anticipated profile alongside established and investigational VEGFR inhibitors for glioblastoma.
Table 1: Preclinical Efficacy of VEGFR Inhibitors in Glioblastoma
| Inhibitor | Target(s) | Cell Lines | In Vitro Assay | Key Findings | In Vivo Model | Key Findings |
| This compound (Metatinib) | c-MET, VEGFR2 | N/A in GBM | N/A in GBM | Data not available | N/A in GBM | Data not available |
| Bevacizumab | VEGF-A | U-87 MG, T98G | Cell Viability (MTT), Apoptosis | Reduced cell viability at 8 mg/ml after 48h and 72h.[2] No direct effect on tumor cell proliferation in some studies.[1] | Human xenograft models | Decreased tumor proliferation.[1] |
| Cediranib | VEGFR1/2/3, c-Kit, PDGFRβ | Glioblastoma cell lines | IC50 determination | Mean IC50 of 1.71 ± 0.97 μM.[3] | Orthotopic glioblastoma models | Decreased vascular permeability and reduced edema.[4] |
| Sunitinib | VEGFR1/2, PDGFRα/β, c-Kit, FLT3, RET | GL15, U87MG | Invasion Assay, Angiogenesis Assay | Potent inhibition of angiogenesis at 10 nM.[5][6] Reduced invasion at 5-10 μM.[5][6] | Intracerebral U87MG xenografts | Improved median survival by 36% at 80 mg/kg.[6] Reduced microvessel density by 74%.[6] |
Table 2: Clinical Trial Data of VEGFR Inhibitors in Recurrent Glioblastoma
| Inhibitor | Trial Phase | Number of Patients | Treatment | Median PFS (months) | Median OS (months) | Key Adverse Events (Grade ≥3) |
| This compound (Metatinib) | N/A in GBM | N/A in GBM | N/A in GBM | N/A in GBM | N/A in GBM | N/A in GBM |
| Bevacizumab | Phase II (Pooled data) | 2045 | Bevacizumab +/- chemotherapy | 4.38 (95% CI 4.09–4.68) | 3.36 (post-progression) (95% CI 3.12–3.66) | Thrombocytopenia (9.8%), Venous thrombosis (5.9%).[7] |
| Cediranib | Phase II | 31 | Cediranib monotherapy (45 mg/d) | 6-month PFS rate: 25.8% | - | Hypertension (12.9%), Diarrhea (6.4%), Fatigue (19.4%).[8] |
| Cediranib + Lomustine (B1675051) | Phase III (REGAL) | 325 (total) | Cediranib (20 mg) + Lomustine | Not significantly different from lomustine alone (HR=0.76, p=0.16) | - | - |
| Sunitinib | Phase II/III (STELLAR) | 29 (Q2W arm) | Sunitinib (700 mg Q2W) | 1.4 (95% CI 1.2–1.6) | - | 21% of patients.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of VEGFR inhibitors in glioblastoma.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U-87 MG, T98G) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the VEGFR inhibitor (or vehicle control) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
In Vitro Invasion Assay (Boyden Chamber)
-
Chamber Preparation: 8-µm pore size polycarbonate membrane inserts in 24-well plates are coated with Matrigel.
-
Cell Seeding: Glioblastoma cells (1 x 10⁵) in serum-free medium containing the VEGFR inhibitor (or vehicle) are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing 10% fetal bovine serum as a chemoattractant.
-
Incubation: The plate is incubated for 24-48 hours at 37°C.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
In Vivo Orthotopic Xenograft Model
Figure 2: A typical experimental workflow for an in vivo glioblastoma xenograft study.
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are cultured and harvested. For in vivo imaging, cells expressing a reporter gene like luciferase are used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are anesthetized.
-
Intracranial Injection: A small burr hole is made in the skull, and a stereotactic frame is used to inject a specific number of tumor cells (e.g., 2 x 10⁵ cells in 2 µL) into the striatum.[5]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging or MRI.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The VEGFR inhibitor is administered according to the desired schedule (e.g., daily oral gavage).
-
Endpoint Analysis: The primary endpoint is typically overall survival. Secondary endpoints can include tumor volume, assessed by imaging, and analysis of tumor tissue post-mortem for markers of angiogenesis and proliferation.
Conclusion
The inhibition of VEGFR signaling remains a cornerstone of targeted therapy for glioblastoma. While Bevacizumab is an established therapy for recurrent GBM, its impact on overall survival has been limited, highlighting the need for more effective strategies.[11][12] Small molecule tyrosine kinase inhibitors like Cediranib and Sunitinib have shown activity but have not demonstrated a significant survival advantage in large clinical trials.[10][13]
This compound (Metatinib), with its dual inhibition of c-MET and VEGFR2, represents a rational next-generation approach to simultaneously target angiogenesis and tumor invasion, potentially overcoming some of the resistance mechanisms observed with single-pathway inhibitors. While direct preclinical and clinical data in glioblastoma are eagerly awaited, the scientific rationale for its investigation is strong. Future studies will be crucial to determine the clinical utility of this compound and to identify patient populations most likely to benefit from this dual-targeting strategy.
References
- 1. ovid.com [ovid.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Outcomes in Recurrent Glioblastoma with Bevacizumab therapy: An Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of cediranib, an oral pan-vascular endothelial growth factor receptor tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The STELLAR trial: a phase II/III randomized trial of high-dose, intermittent sunitinib in patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. braintumor.org [braintumor.org]
- 13. Phase III Randomized Trial Comparing the Efficacy of Cediranib As Monotherapy, and in Combination With Lomustine, Versus Lomustine Alone in Patients With Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SCR-1481B1 (Metatinib) and Other Dual c-MET/VEGFR2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of SCR-1481B1 (Metatinib), a potent small molecule inhibitor of c-MET and VEGFR2, with other notable dual inhibitors targeting these critical oncogenic pathways. The cross-reactivity of a kinase inhibitor, more accurately termed its selectivity profile, is a crucial determinant of its therapeutic efficacy and potential off-target effects. This document summarizes key inhibitory data, presents detailed experimental methodologies for assessing kinase selectivity, and visualizes the relevant signaling pathways and experimental workflows.
Kinase Inhibition Profile: A Comparative Overview
The selectivity of this compound (Metatinib) and other dual c-MET/VEGFR2 inhibitors is paramount to their clinical utility. The following table presents a summary of the half-maximal inhibitory concentrations (IC50) for these compounds against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (Metatinib) | Cabozantinib | Foretinib |
| c-MET | Potent inhibitor[1] | 1.3 nM[2][3] | 0.4 nM[2] |
| VEGFR2 (KDR) | Potent inhibitor[1] | 0.035 nM[2][3] | 0.9 nM[2] |
| VEGFR1 | Activity mentioned[1] | 12 nM[3] | - |
| AXL | - | 7 nM[3] | Potent inhibitor[2] |
| RET | - | 4 nM[3] | - |
| KIT | - | 4.6 nM[3] | - |
| FLT3 | - | 11.3 nM[3] | - |
| TIE2 | - | 14.3 nM[3] | Potent inhibitor[2] |
| ROS1 | - | - | Potent inhibitor |
Signaling Pathways and Inhibition
This compound and its counterparts exert their anti-tumor effects by blocking the signaling cascades initiated by the c-MET (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) receptor tyrosine kinases. These pathways are integral to tumor cell proliferation, survival, migration, and angiogenesis.[4][5][6]
The diagram below illustrates the major signaling pathways downstream of c-MET and VEGFR2, highlighting the point of inhibition by dual-target inhibitors like this compound.
Caption: c-MET and VEGFR2 signaling pathways inhibited by this compound.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical component of its preclinical evaluation. Below is a detailed methodology for an in vitro kinase inhibition assay, a standard method for generating the comparative data presented above.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Purified, recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)
-
[γ-33P]ATP or a suitable non-radioactive ATP detection system
-
ATP solution
-
384-well assay plates
-
Phosphocellulose filter mats or other appropriate separation medium
-
Microplate scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended to generate a comprehensive dose-response curve.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to the wells of a 384-well plate.
-
Add the specific purified kinase to each well.
-
Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the specific substrate and ATP (spiked with [γ-33P]ATP if using a radiometric assay). The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a microplate scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for signal detection.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the general workflow for assessing kinase inhibitor selectivity.
Caption: Experimental workflow for in vitro kinase inhibitor profiling.
Conclusion
This compound (Metatinib) is a potent dual inhibitor of c-MET and VEGFR2. While a comprehensive public kinase selectivity profile is not available, its focused activity on these two key oncogenic drivers is established. For a thorough understanding of its off-target profile and to contextualize its therapeutic window, further profiling against a broad panel of kinases is recommended. The provided experimental protocol offers a standardized approach for such an investigation, enabling a direct and objective comparison with other multi-kinase inhibitors like Cabozantinib and Foretinib. This detailed analysis is essential for the continued development and strategic clinical application of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SCR-1481B1-Induced Apoptosis Through Western Blot: A Comparative Guide
A Note on SCR-1481B1: As of this guide's publication, "this compound" does not correspond to a publicly documented apoptosis-inducing agent. Therefore, this document serves as a comprehensive template, utilizing the well-researched polymethoxyflavone, Penduletin, as a primary example to illustrate the principles and methodologies for evaluating a novel compound's pro-apoptotic efficacy. Researchers and drug development professionals can adapt this framework to assess this compound or other proprietary compounds.
This guide provides an objective comparison of apoptosis-inducing agents, focusing on the validation of their mechanism of action through Western blot analysis. Detailed experimental protocols and representative data are presented to aid in the design and interpretation of similar studies.
Comparative Analysis of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a primary strategy for many anticancer agents.[1] The efficacy of a novel compound is often evaluated by its ability to modulate key proteins in the apoptotic signaling cascade. Western blotting is a powerful technique for the detection and quantification of these protein expression changes.[2]
Below is a comparison of two example apoptosis-inducing agents, Penduletin and Staurosporine, based on their effects on key apoptotic markers in a hypothetical cancer cell line.
Quantitative Data Summary
This table summarizes representative quantitative data from Western blot analysis of a cancer cell line treated with varying concentrations of Penduletin and Staurosporine for 24 hours. Data is presented as a fold change relative to the untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Treatment | Concentration (µM) | Fold Change vs. Control (Mean ± SD) |
| Bcl-2 (Anti-apoptotic) | Penduletin | 10 | 0.7 ± 0.08 |
| 25 | 0.4 ± 0.05 | ||
| 50 | 0.2 ± 0.03 | ||
| Staurosporine | 0.5 | 0.6 ± 0.09 | |
| 1.0 | 0.3 ± 0.04 | ||
| Bax (Pro-apoptotic) | Penduletin | 10 | 1.8 ± 0.21 |
| 25 | 3.5 ± 0.42 | ||
| 50 | 5.2 ± 0.61 | ||
| Staurosporine | 0.5 | 2.1 ± 0.25 | |
| 1.0 | 4.8 ± 0.55 | ||
| Cleaved Caspase-3 (Executioner) | Penduletin | 10 | 2.5 ± 0.30 |
| 25 | 6.1 ± 0.71 | ||
| 50 | 12.4 ± 1.5 | ||
| Staurosporine | 0.5 | 8.5 ± 0.98 | |
| 1.0 | 18.2 ± 2.1 | ||
| Cleaved PARP (Substrate of Cleaved Caspase-3) | Penduletin | 10 | 2.1 ± 0.24 |
| 25 | 5.8 ± 0.65 | ||
| 50 | 11.5 ± 1.3 | ||
| Staurosporine | 0.5 | 7.9 ± 0.91 | |
| 1.0 | 16.9 ± 1.9 |
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the mechanism of action and the methods used for its confirmation.
Apoptosis Signaling Pathway
The intrinsic apoptotic pathway is a common mechanism targeted by anti-cancer compounds. It is regulated by the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by a hypothetical agent.
Western Blot Experimental Workflow
Confirming the modulation of apoptotic proteins requires a systematic workflow, from sample preparation to data analysis.
Caption: Standard workflow for Western blot analysis of apoptotic markers.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, a positive control (e.g., Staurosporine), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Western Blot Protocol for Apoptosis Markers
This protocol details the steps for detecting key apoptotic proteins like Bcl-2, Bax, cleaved caspases, and cleaved PARP.
a. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new tube.
b. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
c. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
d. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
e. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH). Calculate the fold change relative to the vehicle-treated control.
References
Safety Operating Guide
Proper Disposal of SCR-1481B1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized research chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of SCR-1481B1, a c-Met/HGFR inhibitor used in research settings.[1][2] Adherence to these protocols is essential to ensure compliance with institutional and regulatory standards.
I. Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS with detailed disposal instructions for this compound is not publicly available, general safety precautions for handling potent chemical compounds should be strictly followed. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Segregation and Waste Identification
Proper identification and segregation of chemical waste is the first and most critical step in the disposal process.[3][4]
-
Unused Product: Any unwanted, expired, or surplus this compound should be treated as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated waste. This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Vials and tubes
-
Bench paper and absorbent pads
-
Wipes
-
-
Solutions: Liquid solutions containing this compound must be collected in a designated waste container. Do not dispose of these solutions down the drain.[5][6]
III. Waste Collection and Container Requirements
The integrity and proper labeling of waste containers are paramount to safe storage and disposal.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Puncture-resistant container or a clearly labeled bag for chemical waste.[7] | "Hazardous Waste," full chemical name ("this compound"), and any other institutional requirements. |
| Liquid Waste | Chemically resistant container with a secure, screw-on cap.[7] | "Hazardous Waste," full chemical name ("this compound"), approximate concentration, and solvent(s) used. |
| Sharps | Designated, puncture-proof sharps container. | Follow institutional guidelines for chemically contaminated sharps. |
Key Container Practices:
-
Ensure containers are chemically compatible with the waste they hold.[3]
-
Keep containers securely closed except when adding waste.[4][5][8]
-
Do not overfill containers; allow for expansion.[3]
IV. Storage and Handling of Waste
Proper storage of chemical waste is essential to prevent accidents and ensure a safe laboratory environment.
-
Designated Storage Area: Store all waste containers in a designated, well-ventilated, and secure area.[7] This area should be clearly marked and known to all laboratory personnel.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills from reaching drains or contaminating the surrounding area.[5][8]
-
Segregation of Incompatibles: Store waste containers away from incompatible materials to prevent dangerous reactions.[3][4][9]
V. Disposal Procedures
The final disposal of this compound waste must be handled by trained professionals.
-
Contact EHS: Schedule a pickup for your chemical waste with your institution's Environmental Health and Safety (EHS) department.[7]
-
Documentation: Complete all necessary waste disposal forms as required by your institution. This typically includes information on the chemical identity, quantity, and location.
-
Professional Removal: EHS personnel are trained in the proper handling, transportation, and disposal of hazardous materials and will ensure the waste is managed at a licensed facility.
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the glassware with a suitable solvent capable of dissolving this compound. Collect this first rinse as hazardous liquid waste.[5]
-
Second and Third Rinses: Perform two additional rinses with the solvent. These rinses may also need to be collected as hazardous waste, depending on institutional policies.
-
Final Wash: After decontamination, the glassware can typically be washed using standard laboratory procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Safe Chemical Waste Disposal [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
